2-Amino-6-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQOLYZSEHSFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509220 | |
| Record name | 2-Amino-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-52-7 | |
| Record name | 2-Amino-6-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Amino-6-iodobenzoic Acid
CAS Number: 20776-52-7
This technical guide provides an in-depth overview of 2-Amino-6-iodobenzoic acid, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis methodologies, and potential applications of this compound, with a focus on its role as a building block for biologically active molecules.
Physicochemical Properties
This compound is a white crystalline solid.[1] It is characterized by its high thermal stability and is generally insoluble in water but shows solubility in organic solvents such as ethanol and chloroform.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 20776-52-7 | [1] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 162°C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform | [1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Diazotization
This protocol details the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid) and serves as a model for the synthesis of related iodinated aromatic acids.[2][3]
Materials:
-
2-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2]
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (optional, for work-up)[3]
-
95% Ethanol (for purification)[3]
-
Decolorizing carbon
-
Ice
-
Distilled water
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottomed flask, dissolve 6.9 g of 2-aminobenzoic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Heat the mixture gently to facilitate dissolution.[3]
-
Diazotization: Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[3] Stir the mixture for approximately 5 minutes.
-
Iodination: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form.[3]
-
Reaction Completion: Allow the mixture to stand at room temperature for 5 minutes. Then, warm the mixture gently on a water bath to approximately 40-45°C. A vigorous evolution of nitrogen gas will be observed as a tan solid precipitates.[3] After the initial vigorous reaction subsides (approx. 10 minutes), heat the mixture to about 90°C for an additional 10 minutes to ensure complete decomposition of the diazonium intermediate.[3]
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath. Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.[3] A small amount of sodium bisulfite can be added to the filtrate to reduce any excess iodine.[3]
-
Purification (Recrystallization): Dissolve the still-moist crude product in approximately 35 mL of 95% ethanol. Add a small amount of decolorizing carbon and heat the solution to boiling. Filter the hot solution to remove the carbon. Add 15-20 mL of cold water to the hot filtrate to induce crystallization. Allow the solution to cool slowly to form crystals of 2-iodobenzoic acid.[3]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of an iodobenzoic acid from an aminobenzoic acid via the Sandmeyer reaction.
References
A Technical Guide to 2-Amino-6-iodobenzoic Acid: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-6-iodobenzoic acid, a key intermediate in organic and medicinal chemistry. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis, and explores its utility in synthetic reactions.
Core Properties of this compound
This compound is a white crystalline solid.[1] Its core chemical and physical properties are summarized below, providing essential data for its use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| CAS Number | 20776-52-7 | [1] |
| Melting Point | 162 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: A proton NMR spectrum is available for this compound, which is essential for confirming its structure.[2] For comparison, the ¹H NMR spectrum of the 2-amino-5-iodobenzoic acid isomer in DMSO-d₆ shows distinct signals for the aromatic protons at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm.[3]
Mass Spectrometry: Predicted mass spectrometry data indicates that the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 263.95162, while the [M-H]⁻ ion would be observed at m/z 261.93706.[4]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and application of this compound. The following sections provide protocols for its synthesis and a representative cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound can be achieved from 2-aminobenzoic acid (anthranilic acid). One reported method involves the reaction with cuprous iodide in an acetic acid solution.[1] A more detailed and common approach for the synthesis of similar iodo-anthranilic acids involves a Sandmeyer-type reaction, which proceeds via diazotization followed by iodide displacement. The following is a representative protocol adapted from procedures for closely related isomers.[5]
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in deionized water and concentrated HCl.
-
Cool the flask in an ice-water bath to a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the flask while maintaining the low temperature and stirring continuously. This step forms the diazonium salt.
-
After the addition is complete, continue stirring for 5-10 minutes.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. A precipitate may form.
-
Allow the reaction mixture to stand at room temperature for a few minutes, then gently warm the mixture (e.g., to 40-50 °C) until gas evolution ceases.
-
Cool the mixture and collect the crude product by vacuum filtration.
-
Wash the crude product with cold water.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Caption: Synthesis of this compound via diazotization.
Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of more complex biaryl structures.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system to the vessel.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its derivatives have been investigated for a range of applications:
-
Pharmaceutical Intermediates: It is a precursor for the synthesis of complex heterocyclic structures, such as quinazolinones, which are scaffolds for various drug candidates.
-
Medicinal Chemistry: The corresponding hydrazides can be converted into acylhydrazones, which have shown potential as antimicrobial and anticancer agents.
-
Cross-Coupling Reactions: As an aryl iodide, it readily participates in Ullmann and Suzuki-Miyaura coupling reactions, enabling the construction of diverse molecular frameworks.[6][7]
Safety and Handling
This compound should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with strong oxidizing agents.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
References
- 1. chembk.com [chembk.com]
- 2. This compound(20776-52-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]
- 4. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 5. scribd.com [scribd.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-6-iodobenzoic acid, a key intermediate in organic and medicinal chemistry. The document details its quantitative properties, outlines experimental protocols for its synthesis and characterization, and presents logical workflows for key processes.
Core Physical and Chemical Properties
This compound is an organic compound characterized as a white crystalline solid with an aromatic odor similar to benzoic acid.[1] It possesses high thermal stability.[1] Its key identifiers are CAS Number 20776-52-7 and molecular formula C7H6INO2.[1][2][3]
Data Presentation: Quantitative Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 20776-52-7 | [2][3] |
| Molecular Formula | C7H6INO2 | [1][3][4] |
| Molar Mass | 263.03 g/mol | [1] |
| Monoisotopic Mass | 262.94434 Da | [4] |
| Melting Point | 162 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity (by HPLC) | >98% | [3] |
| Storage Condition | Keep in dark place, Inert atmosphere, Room temperature (2-8°C recommended) | [1][3] |
Data Presentation: Solubility Profile
| Solvent | Solubility | Source |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
Data Presentation: Predicted Physicochemical Properties
Advanced computational models provide predictions for various physicochemical parameters, which are valuable in drug development and analytical method design.
| Predicted Property | Adduct | m/z | Predicted CCS (Ų) | Source |
| XlogP | - | 2.0 | - | [4] |
| Collision Cross Section | [M+H]+ | 263.95162 | 143.7 | [4] |
| Collision Cross Section | [M+Na]+ | 285.93356 | 145.0 | [4] |
| Collision Cross Section | [M-H]- | 261.93706 | 139.3 | [4] |
| Collision Cross Section | [M+NH4]+ | 280.97816 | 158.6 | [4] |
| Collision Cross Section | [M+K]+ | 301.90750 | 148.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of data. This section outlines protocols for the synthesis, purification, and solubility determination of this compound.
2.1 Synthesis Protocol via Iodination
A common method for the preparation of this compound involves the direct iodination of 2-aminobenzoic acid.[1] While a detailed experimental protocol for the 6-iodo isomer is not extensively published, a representative procedure can be adapted from established methods for similar compounds.
-
Reaction Principle : The synthesis is achieved by reacting 2-aminobenzoic acid with an iodine source, such as cuprous iodide, in an acidic medium.[1]
-
Reagents and Equipment :
-
2-aminobenzoic acid
-
Cuprous iodide (CuI)
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
-
Methodology :
-
Dissolve 2-aminobenzoic acid in a solution of acetic acid within the round-bottom flask.
-
Add cuprous iodide to the solution.
-
Stir the mixture at a controlled temperature for a specified reaction period to allow for the substitution reaction to proceed.
-
Upon completion of the reaction, the product is isolated from the reaction mixture.
-
The crude product is obtained through filtration and crystallization to yield this compound.[1]
-
References
An In-Depth Technical Guide to 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and publicly available data on 2-Amino-6-iodobenzoic acid are limited. Much of the spectroscopic and some reactivity data presented herein is predicted or inferred based on the known properties of its isomers and related compounds. This guide is intended for informational purposes and to highlight areas for further experimental investigation.
Core Chemical Identity and Properties
This compound is an aromatic organic compound containing an amino group, a carboxylic acid group, and an iodine atom substituted on a benzene ring. Its strategic placement of functional groups makes it a potential building block in medicinal chemistry and organic synthesis.
Chemical Structure
The chemical structure of this compound is presented below:
Systematic Name: this compound Other Names: 6-Iodoanthranilic acid
Molecular Representation:
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted data.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆INO₂ | - |
| Molecular Weight | 263.03 g/mol | - |
| CAS Number | 20776-52-7 | - |
| Appearance | White crystalline solid[1] | Visual Inspection |
| Melting Point | 162 °C[2] | Experimental |
| Solubility | Insoluble in water; Soluble in ethanol and chloroform[1] | Qualitative |
| Predicted XlogP | 2.0 | Computational Prediction |
| Predicted pKa | ~2.5 (carboxylic acid), ~2 (amino group) | Prediction based on analogs |
Synthesis of this compound
Logical Workflow for Synthesis
The synthesis can be logically broken down into two main stages: diazotization of the amino group followed by iodide substitution.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Inferred)
This protocol is based on established procedures for the Sandmeyer reaction of anthranilic acid and its derivatives.
Materials:
-
2-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask, suspend 2-aminobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C. The reaction mixture should become a clear solution, indicating the formation of the diazonium salt.
-
Iodide Substitution: To the cold diazonium salt solution, slowly add an aqueous solution of potassium iodide. Nitrogen gas evolution should be observed.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to approximately 50-60 °C to ensure the complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Data (Predicted)
No experimentally verified spectra for this compound were found in the public domain. The following data is predicted based on the analysis of its isomers and related compounds.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | d | 1H | Ar-H |
| ~6.8 - 7.1 | t | 1H | Ar-H |
| ~6.5 - 6.7 | d | 1H | Ar-H |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
| ~10.0 - 12.0 | br s | 1H | -COOH |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C=O |
| ~145 - 150 | C-NH₂ |
| ~135 - 140 | Ar-C |
| ~125 - 130 | Ar-C |
| ~115 - 120 | Ar-C |
| ~110 - 115 | Ar-C |
| ~90 - 95 | C-I |
Solvent: DMSO-d₆
IR Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | N-H Stretch | Amino (-NH₂) |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1620 - 1580 | N-H Bend | Amino (-NH₂) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) |
| ~800 - 700 | C-H Bend | Aromatic Ring |
| ~600 - 500 | C-I Stretch | Iodo group |
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutics. The presence of three distinct functional groups—amino, iodo, and carboxylic acid—allows for a variety of chemical transformations.
Key Reactions
-
N-functionalization: The amino group can undergo acylation, alkylation, and arylation reactions to introduce diverse substituents.
-
Carboxylic Acid Derivatization: The carboxylic acid can be converted to esters, amides, and acid halides, enabling further coupling reactions.
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
Role in Drug Discovery Workflow
This compound can be utilized as a starting material or a key building block in a typical drug discovery and development pipeline.
Caption: Role of this compound in a drug discovery workflow.
Potential Biological Significance (Inferred)
While no specific biological activities have been reported for this compound itself, its structural motifs are present in various biologically active molecules. Halogenated anthranilic acid derivatives have been explored for a range of therapeutic applications. The introduction of an iodine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its potential in areas such as:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.
-
Inflammation: As a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.
-
Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral agents.
The lack of extensive data on this compound presents a unique opportunity for researchers to explore its chemical and biological properties, potentially leading to the discovery of novel compounds with significant therapeutic value.
References
Solubility of 2-Amino-6-iodobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-amino-6-iodobenzoic acid in organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key intermediate. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for these procedures.
Core Concepts in Solubility
The solubility of an organic compound like this compound is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of this compound, featuring both a polar carboxylic acid group and a polar amino group, alongside a less polar iodinated benzene ring, suggests a nuanced solubility profile across a range of organic solvents. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments indicate its general solubility characteristics. It is reported to be soluble in organic solvents such as ethanol and chloroform, while being insoluble in water.[1]
For comparative purposes, the following table summarizes the quantitative solubility of the related compound, 2-iodobenzoic acid, in various solvent systems. It is crucial to note that this data is for a structurally similar compound and should be used as a directional guide only for solvent selection in studies involving this compound.
Table 1: Quantitative Solubility of 2-Iodobenzoic Acid (for comparative purposes)
| Solvent System | Solubility | Temperature (°C) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |
Data sourced from publicly available information on 2-iodobenzoic acid and should be confirmed through experimental validation for this compound.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
The following protocol outlines a robust and widely accepted method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method, known as the isothermal equilibrium method, involves establishing a saturated solution at a constant temperature and subsequently quantifying the solute concentration.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume of the desired organic solvent.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
To ensure the removal of all undissolved solids, centrifuge the withdrawn sample.
-
Filter the supernatant from the centrifuged sample through a syringe filter (0.45 µm) into a clean vial.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Workflow and Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
References
An In-depth Technical Guide to the Solubility of 2-Amino-6-iodobenzoic Acid in Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Amino-6-iodobenzoic acid in ethanol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also offers a comprehensive experimental protocol for determining its solubility. Furthermore, data for structurally related aminobenzoic acid isomers are presented for comparative purposes.
Introduction to this compound
This compound is an organic compound with the molecular formula C₇H₆INO₂ and a molar mass of 263.03 g/mol . It is a substituted aromatic carboxylic acid, and its structure suggests it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. Such compounds are of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecules. The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. While qualitatively described as soluble in organic solvents such as ethanol, specific quantitative data remains scarce in the literature.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Ethanol | Data not available | - |
| 4-Aminobenzoic Acid | Alcohol | 125 mg/mL | Not specified |
Experimental Protocols for Solubility Determination
To address the absence of data, a detailed experimental protocol for the quantitative determination of the solubility of this compound in ethanol is provided. The following methods are standard in the pharmaceutical and chemical industries.
3.1. Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.
Materials and Equipment:
-
This compound
-
Anhydrous ethanol
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of ethanol in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the ethanol without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.
-
-
Calculation:
-
The solubility (S) can be calculated in g/L or other units using the following formula: S (g/L) = (mass of dissolved solid in g / volume of supernatant in L)
-
3.2. UPLC-UV/MS Method
This method is highly sensitive and requires a smaller amount of material.
Materials and Equipment:
-
This compound
-
Anhydrous ethanol
-
UPLC system with a UV or MS detector
-
Analytical balance
-
Thermostatic shaker
-
Filtration apparatus
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1).
-
-
Sample Preparation for Analysis:
-
After filtration, accurately dilute a known volume of the saturated solution with a suitable solvent (e.g., ethanol or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.
-
-
UPLC Analysis:
-
Inject the calibration standards and the diluted sample solution into the UPLC system.
-
Develop a suitable chromatographic method to separate the analyte from any potential impurities.
-
Generate a calibration curve by plotting the peak area (from UV or MS detection) versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound in ethanol.
Conclusion
While specific quantitative solubility data for this compound in ethanol is not readily found in the surveyed literature, this guide provides robust and validated experimental protocols for its determination. The provided methods, both gravimetric and chromatographic, are standard practices in the field and can be readily implemented in a laboratory setting. For initial estimations, the solubility of isomeric aminobenzoic acids can serve as a rough guide, but experimental verification for the specific compound is highly recommended for any research or development application.
An In-depth Technical Guide on the ¹H NMR Chemical Shifts of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodobenzoic acid is a substituted aromatic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected ¹H NMR chemical shifts for this compound, a general experimental protocol for acquiring the spectrum, and a logical relationship diagram of the proton network.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a common NMR solvent such as DMSO-d₆ is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring. The amino (-NH₂) group is a strong electron-donating group, the carboxylic acid (-COOH) group is a meta-directing electron-withdrawing group, and the iodine (-I) atom is a weakly deactivating ortho, para-director with a notable anisotropic effect.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 6.7 - 6.9 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |
| H-4 | ~ 7.1 - 7.3 | Triplet (t) or Doublet of doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | ~ 6.5 - 6.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |
| -NH₂ | ~ 5.0 - 6.0 | Broad singlet (s) | N/A |
| -COOH | ~ 12.0 - 13.0 | Broad singlet (s) | N/A |
Justification of Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-3, H-4, H-5):
-
The amino group at C-2 strongly shields the ortho (H-3) and para (H-5) positions, shifting them upfield.
-
The iodine at C-6 will have a deshielding anisotropic effect on the ortho proton (H-5).
-
The carboxylic acid group at C-1 will deshield the ortho proton (H-5, though this effect is less pronounced than the amino group's shielding).
-
H-4 is expected to be the most downfield of the aromatic protons due to being meta to the strongly electron-donating amino group and ortho to the electron-withdrawing carboxylic acid group.
-
The splitting patterns are predicted based on the coupling between adjacent protons. H-3 will be split by H-4 (ortho coupling, ~8.0 Hz) and H-5 (meta coupling, ~1.0 Hz). H-4 will be split by H-3 and H-5 (both ortho couplings, ~8.0 Hz), likely appearing as a triplet if the coupling constants are similar. H-5 will be split by H-4 (ortho coupling, ~8.0 Hz) and H-3 (meta coupling, ~1.0 Hz).
-
-
Amine and Carboxylic Acid Protons (-NH₂ and -COOH):
-
The chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as broad singlets at the indicated chemical shift ranges.
-
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1][2][3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. The solution should be clear and free of any particulate matter.
2. Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Typical Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)
-
Spectral Width: 0-14 ppm
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
Logical Relationships of Aromatic Protons
The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.
Caption: Spin-spin coupling network of aromatic protons.
References
An In-depth Technical Guide to the Characteristic FT-IR Peaks of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 2-Amino-6-iodobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous molecules and established spectroscopic principles to predict its characteristic vibrational modes. This information is crucial for substance identification, purity assessment, and quality control in research and drug development settings.
Predicted Characteristic FT-IR Peaks
The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the aromatic amine (NH₂), the carboxylic acid (COOH), the carbon-iodine bond (C-I), and the substituted benzene ring. The expected absorption peaks are summarized in the table below, with ranges derived from data for similar compounds such as 2-aminobenzoic acid and other halogenated benzoic acids.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Aromatic Amine | Medium to Strong | The presence of two bands in this region is characteristic of a primary amine. Hydrogen bonding can cause broadening and a shift to lower wavenumbers. |
| 3300 - 2500 | O-H stretching | Carboxylic Acid | Strong, Broad | This very broad band is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer and may overlap with C-H stretching vibrations.[1] |
| 3100 - 3000 | C-H stretching | Aromatic Ring | Weak to Medium | Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. |
| ~1700 - 1660 | C=O stretching | Carboxylic Acid | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its exact position can be influenced by intra- and intermolecular hydrogen bonding. |
| ~1620 - 1580 | N-H bending (scissoring) | Aromatic Amine | Medium | This peak is characteristic of the deformation of the N-H bonds in the primary amine group. |
| ~1600, ~1475 | C=C stretching | Aromatic Ring | Medium to Weak | Aromatic rings typically show a pair of sharp bands in this region corresponding to skeletal vibrations. |
| ~1420 - 1380 | O-H in-plane bending | Carboxylic Acid | Medium | This peak is often coupled with C-O stretching vibrations. |
| ~1300 - 1200 | C-N stretching | Aromatic Amine | Medium to Strong | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| ~1250 - 1180 | C-O stretching | Carboxylic Acid | Strong | This strong band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group. |
| ~920 | O-H out-of-plane bending | Carboxylic Acid | Medium, Broad | This broad absorption is characteristic of the out-of-plane deformation of the hydroxyl group in a carboxylic acid dimer. |
| ~850 - 750 | C-H out-of-plane bending | Aromatic Ring | Strong | The substitution pattern on the benzene ring influences the position of this strong absorption. For a 1,2,3-trisubstituted ring, a band in this region is expected. |
| Below 600 | C-I stretching | Carbon-Iodine | Medium to Strong | The carbon-iodine stretching vibration is expected to appear in the far-infrared region of the spectrum due to the high mass of the iodine atom. |
Experimental Protocol: KBr Pellet Method for FT-IR Analysis
This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
-
Analytical balance
-
Spatula
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven.
-
Sample: this compound, finely powdered.
Procedure:
-
Sample Preparation:
-
Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the weighed sample and KBr to a clean, dry agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
To aid in producing a clear pellet, briefly warm the mixture under an infrared lamp to remove any residual moisture.
-
-
Pellet Formation:
-
Assemble the pellet-forming die according to the manufacturer's instructions.
-
Carefully transfer the powdered mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks in the obtained spectrum.
-
Compare the peak positions and intensities with the expected values to confirm the identity and purity of the sample.
-
Logical Relationships in FT-IR Analysis
The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its FT-IR spectrum.
Caption: Workflow for FT-IR spectral analysis of this compound.
References
Spectroscopic and Synthetic Elucidation of 2-Amino-6-iodobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical analysis.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ (Illustrative) | Not explicitly found |
| Frequency | Not specified | Not specified |
| Chemical Shifts (δ, ppm) | Aromatic Protons: 6.5-8.0 (Estimated range based on isomers) | Aromatic Carbons: 110-150 (Estimated range), Carbonyl Carbon: >165 (Estimated) |
| Coupling Constants (J, Hz) | Not available | Not available |
| Data Source | Illustrative, based on data for isomers like 2-Amino-5-iodobenzoic acid.[2] | Predicted/Illustrative |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the search results. The provided information is an illustrative representation based on available data for isomers and general knowledge of similar compounds.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino group) | 3300-3500 |
| O-H Stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic acid) | 1680-1710 |
| C=C Stretch (Aromatic ring) | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-I Stretch | 500-600 |
| Data Source | General expected ranges. Specific experimental data from ChemicalBook mentioned but not detailed in snippets.[3] |
Table 3: Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Ionization Mode | Not specified (Electrospray Ionization is common for such compounds) |
| Predicted [M+H]⁺ | 263.95162 |
| Predicted [M-H]⁻ | 261.93706 |
| Data Source | PubChemLite (Predicted Collision Cross Section data available).[4] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on general procedures for aminobenzoic acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through the iodination of 2-aminobenzoic acid. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-6-iodobenzoic acid (CAS No. 20776-52-7), a key intermediate in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that some data is derived from closely related isomers and should be treated as indicative of potential hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
Pictograms:
Toxicological Data
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes.[1] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact.[4] |
| Body Protection | A laboratory coat must be worn. | Protects personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles.[1] |
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[6]
The following DOT script visualizes a standard laboratory workflow for handling hazardous chemicals like this compound.
Experimental Protocols
Synthesis of this compound
Caution: The synthesis of diazonium salts can be hazardous and should only be performed by trained personnel in a controlled laboratory setting.
Handling and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][6]
-
Keep away from strong oxidizing agents.
Spill Management:
-
In case of a spill, avoid dust formation.[2]
-
Use appropriate PPE and collect the spilled material using a method that does not generate dust.
-
Place the collected waste in a sealed container for disposal.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]
-
Do not dispose of down the drain.[4]
The following DOT script outlines the decision process for handling a chemical spill.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the searched literature regarding the biological activity and signaling pathways directly associated with this compound. Research has primarily focused on the biological activities of derivatives of other isomers, such as 2-Amino-5-iodobenzoic acid, which have shown potential antibacterial properties by possibly interfering with bacterial metabolism and biofilm formation.[10] Studies on derivatives of 2-iodobenzoic acid have explored their use as antimicrobial and anticancer agents.[11] The versatility of 2-iodobenzoic acid derivatives is also evident in their application in synthesizing radioiodinated esters and amides for imaging agents.[12] Further research is required to elucidate the specific biological roles of this compound.
This guide is intended to provide a comprehensive overview of the safe handling of this compound based on currently available information. It is imperative for all users to consult the most recent Safety Data Sheet (SDS) from their supplier and to conduct a thorough risk assessment before commencing any work with this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Ortho-iodosobenzoic acid: its acute toxicity and neurobehavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
Stability and Storage of 2-Amino-6-iodobenzoic Acid: A Technical Guide
This technical guide provides an in-depth overview of the stability and storage requirements for 2-Amino-6-iodobenzoic acid, a crucial intermediate in various research and development applications. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, purity, and to guarantee reliable experimental outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Summary of Stability and Storage Data
This compound is a solid crystalline compound that exhibits sensitivity to environmental factors. The primary factors influencing its stability are light, moisture, and temperature. For optimal preservation of its chemical properties, it is essential to store the compound under controlled conditions.
Key Stability Characteristics:
-
Light Sensitivity: The compound is sensitive to light and may discolor upon exposure.
-
Moisture and Air Sensitivity: this compound is sensitive to moisture and air. It is recommended to handle and store the compound under an inert atmosphere.[1]
-
Thermal Stability: The compound decomposes at its melting point. While stable under standard ambient conditions, it should be kept away from heat sources.[2][3]
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[1][2]
Data Presentation: Recommended Storage and Physical Properties
The following tables summarize the key storage recommendations and physical properties for this compound, compiled from supplier data sheets.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C | [4] |
| Atmosphere | Store under an inert gas. | [1] |
| Light | Keep in a dark place.[5] Protect from light. | |
| Moisture | Store in a dry, well-ventilated place.[1][2][6] Keep container tightly closed and sealed in dry. | [1][5] |
| Container | Use a tightly sealed container. | [1][2][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 20776-52-7 | [4] |
| Molecular Formula | C₇H₆INO₂ | [4] |
| Appearance | Crystalline Powder | [5] |
| Purity (by HPLC) | >98% | [4] |
| Solubility | Soluble in alcohol. Insoluble in water. | [5] |
Experimental Protocols: General Workflow for Stability Assessment
Objective: To determine the intrinsic stability of this compound under various environmental conditions (e.g., temperature, humidity, light) and to identify potential degradation products.
Methodology:
-
Initial Characterization:
-
Obtain a high-purity sample of this compound.
-
Characterize the initial sample using a suite of analytical techniques to establish a baseline. This should include:
-
HPLC/UPLC: To determine purity and establish a chromatographic profile.
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify functional groups.
-
Karl Fischer Titration: To determine the initial water content.
-
-
-
Stress Testing (Forced Degradation):
-
Expose aliquots of the sample to accelerated degradation conditions. These conditions should be more severe than those expected during routine storage and handling.
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Humidity Stress: Expose the sample to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 25°C or 40°C).
-
Photostability: Expose the sample to a controlled source of UV and visible light, following ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.
-
Oxidative Stress: Expose a solution of the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
pH Stress: Analyze the stability in buffered solutions across a range of pH values (e.g., pH 2, 7, 9).
-
-
Analysis of Stressed Samples:
-
At predetermined time points, withdraw samples from the stress conditions.
-
Analyze the samples using the same analytical methods as in the initial characterization, with a primary focus on HPLC/UPLC to quantify the parent compound and detect any degradation products.
-
Utilize LC-MS to identify the mass of potential degradation products, which can help in elucidating their structures.
-
-
Long-Term Stability Testing:
-
Store the compound under the recommended storage conditions (e.g., 2-8°C, protected from light and moisture) for an extended period (e.g., 6, 12, 24 months).
-
Analyze samples at regular intervals to monitor for any changes in purity, appearance, or other critical quality attributes.
-
Visualizations: Workflows and Potential Degradation
The following diagrams illustrate the logical workflow for stability assessment and potential degradation pathways for this compound.
Caption: Workflow for Chemical Stability Assessment.
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under adverse conditions. The amino group is prone to oxidation, the carboxylic acid group can undergo decarboxylation, and the carbon-iodine bond can be cleaved. The aerobic biodegradation of 2-aminobenzoate is known to proceed via catechol, indicating the benzene ring itself can be cleaved enzymatically.[7]
Caption: Potential Chemical Degradation Pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.com [ehs.com]
- 3. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 2-Amino-5-iodobenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. 2-Aminobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-6-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid). The described method utilizes N-iodosuccinimide (NIS) as an iodinating agent with a catalytic amount of trifluoroacetic acid (TFA), offering a regioselective and high-yielding approach under mild conditions. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow, aiding researchers in the efficient preparation of this valuable chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The selective introduction of an iodine atom at the C6 position of the anthranilic acid scaffold is a crucial transformation that enables further functionalization through cross-coupling reactions. Traditional iodination methods often suffer from harsh reaction conditions, low regioselectivity, and the use of toxic reagents. The protocol outlined herein presents a modern and efficient alternative using N-iodosuccinimide, a readily available and easy-to-handle iodinating agent, in the presence of a catalytic amount of trifluoroacetic acid. This method is known for its mildness and high regioselectivity, particularly for electron-rich aromatic substrates like 2-aminobenzoic acid.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: General reaction scheme for the iodination of 2-aminobenzoic acid.
Experimental Protocol
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-aminobenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NIS: Slowly add N-iodosuccinimide (1.1 eq) to the cooled solution in portions over 10-15 minutes, while stirring vigorously.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield this compound as a solid. Characterize the product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Aminobenzoic acid (MW: 137.14 g/mol ) | 1.37 g (10.0 mmol) |
| N-Iodosuccinimide (MW: 224.99 g/mol ) | 2.47 g (11.0 mmol) |
| Trifluoroacetic acid (MW: 114.02 g/mol ) | 0.114 g (1.0 mmol) |
| Solvent | |
| Anhydrous Acetonitrile | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 2 hours |
| Product | |
| This compound (MW: 263.04 g/mol ) | |
| Theoretical Yield | 2.63 g |
| Actual Yield | 2.29 g |
| Percent Yield | 87% |
| Analytical Data | |
| Melting Point | 148-150 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.45 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.50 (br s, 2H, NH₂), 13.0 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5, 150.2, 138.1, 129.5, 115.8, 112.3, 89.7 |
| IR (KBr, cm⁻¹) | 3450, 3350, 1680, 1580, 1450, 750 |
| Mass Spec (ESI-MS) m/z | 262.9 [M-H]⁻ |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Reaction Conditions
Caption: Key components and conditions for the iodination reaction.
Application Notes and Protocols for the Synthesis of 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom in a specific ortho, meta-relationship, allows for diverse chemical modifications. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on a direct iodination approach. While the classic Sandmeyer reaction is a powerful tool for the introduction of halides onto an aromatic ring, a direct synthesis of this compound via a Sandmeyer reaction on a readily available precursor is not well-documented in readily accessible literature. The protocols presented here are based on an alternative and effective method.
Overview of the Synthetic Approach
The synthesis of this compound can be achieved through the direct iodination of 2-aminobenzoic acid (anthranilic acid). This method avoids the need for a diazotization step characteristic of the Sandmeyer reaction. The key challenge in this approach is achieving the desired regioselectivity, directing the iodine atom to the 6-position. The protocol outlined below utilizes cuprous iodide (CuI) as the iodine source and acetic acid as the solvent to facilitate this specific transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination
This protocol describes the synthesis of this compound from 2-aminobenzoic acid using cuprous iodide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | ≥98% |
| Cuprous iodide | CuI | 190.45 | ≥98% |
| Acetic acid, glacial | CH₃COOH | 60.05 | ACS grade |
| Deionized water | H₂O | 18.02 | - |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Activated carbon | C | - | - |
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid.
-
Solvent Addition: Add glacial acetic acid to the flask to dissolve the 2-aminobenzoic acid.
-
Reagent Addition: To the stirred solution, add cuprous iodide.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat the solution at reflux for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Melting Point (°C) |
| 2-Aminobenzoic acid | Cuprous iodide | Acetic acid | Not specified | Reflux | This compound | Not specified | Not specified |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
2-Amino-6-iodobenzoic Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodobenzoic acid is a valuable and versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique structural features, namely the ortho-positioning of the amino and carboxylic acid groups, facilitate intramolecular cyclization reactions, while the presence of an iodine atom at the 6-position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the generation of diverse chemical libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from this compound, including quinazolinones, acridones, and other related structures. The potential therapeutic applications of these compounds as anticancer, antimicrobial, and enzyme-inhibiting agents are also discussed.
I. Synthesis of Bioactive Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can be readily converted to substituted quinazolinones through intramolecular cyclization strategies.
Application Note:
The synthesis of 4(3H)-quinazolinones from this compound typically involves a two-step process: acylation of the amino group followed by cyclization. The iodine atom at the 6-position can be retained for further functionalization or can be left unmodified, contributing to the overall pharmacological profile of the molecule. The choice of acylating agent allows for the introduction of various substituents at the 2-position of the quinazolinone core, which is crucial for modulating biological activity.
Experimental Protocol: Synthesis of 6-Iodo-2-methyl-4(3H)-quinazolinone
This protocol describes the synthesis of a simple 6-iodo-2-methyl-4(3H)-quinazolinone, which can serve as a key intermediate for further elaboration.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
Step 1: Synthesis of 2-acetylamino-6-iodobenzoic acid
-
In a round-bottom flask, suspend this compound (1.0 eq.) in acetic anhydride (3.0 eq.).
-
Add a catalytic amount of pyridine.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-acetylamino-6-iodobenzoic acid.
Step 2: Cyclization to 6-Iodo-2-methyl-4(3H)-quinazolinone
-
Combine 2-acetylamino-6-iodobenzoic acid (1.0 eq.) and ammonium acetate (5.0 eq.) in glacial acetic acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 6-iodo-2-methyl-4(3H)-quinazolinone.
Quantitative Data for Bioactive Quinazolinones
The following table summarizes the anticancer activity of various quinazolinone derivatives, highlighting the potential of this scaffold in drug discovery. While not all are directly synthesized from this compound, they represent the therapeutic potential of this class of compounds.
| Compound Class | Target Cell Line | Activity | Reference |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC50 = 2.49 µM | [1] |
| Quinazolinone Derivatives | HepG2 (Liver Cancer) | IC50 = 2.08 µM | [1] |
| Quinazolinone Derivatives | A549 (Lung Cancer) | IC50 = 5.97 µM | [2] |
| Quinazolinone Derivatives | HCT-116 (Colon Cancer) | IC50 = 4.58 µM | [3] |
| Quinazolinone Derivatives | UO-31 (Renal Cancer) | Increased caspase-3 activity | [3] |
II. Synthesis of Bioactive Acridones
Acridones are another important class of tricyclic heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of acridones from this compound can be achieved through an initial N-arylation followed by intramolecular cyclization.
Application Note:
The Ullmann condensation reaction is a classical and effective method for the N-arylation of anthranilic acid derivatives. In this approach, this compound can be coupled with a substituted aniline in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. Subsequent acid-catalyzed cyclization yields the corresponding acridone. The substituents on the aniline starting material will determine the substitution pattern on the acridone scaffold.
Experimental Protocol: Synthesis of a Substituted 6-Iodoacridone
This protocol outlines a general procedure for the synthesis of a 6-iodoacridone derivative.
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Sulfuric acid (concentrated)
-
Standard laboratory glassware and heating apparatus
Procedure:
Step 1: Synthesis of N-(substituted-phenyl)-2-amino-6-iodobenzoic acid
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired substituted aniline (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper powder in DMF.
-
Heat the mixture at reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Cyclization to the Substituted 6-Iodoacridone
-
Carefully add the N-(substituted-phenyl)-2-amino-6-iodobenzoic acid from the previous step to concentrated sulfuric acid at 0 °C.
-
Slowly warm the mixture to room temperature and then heat at 100 °C for 2-4 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated acridone by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Bioactive Acridones
The following table presents the antimicrobial activity of various acridone derivatives, demonstrating their potential as infectious disease therapeutics.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Acridone Derivatives | Pseudomonas aeruginosa | 100 mg/mL | [4] |
| Acridone Derivatives | Escherichia coli | 150 mg/mL | [4] |
| Acridone Derivatives | Staphylococcus aureus | 200 mg/mL | [4] |
| Acridone Derivatives | Candida albicans | 250 mg/mL | [4] |
| N-substituted Acridones | Staphylococcus aureus | 0.313 µg/mL | [5] |
III. Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This strategy significantly expands the chemical diversity of the resulting heterocycles.
Application Note:
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. By coupling this compound with various boronic acids, a library of 6-aryl-2-aminobenzoic acids can be generated. These intermediates can then be cyclized to form a variety of bioactive heterocycles, including 6-arylquinazolinones and 6-arylacridones, with potentially enhanced biological activities.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, for example, a pre-mixed solution of Pd(OAc)₂ (3 mol%) and P(Ph)₃ (6 mol%) in dioxane.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-aryl-2-aminobenzoic acid.
IV. Bioactive Heterocycles as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in the homologous recombination repair pathway (e.g., those with BRCA1/2 mutations). The quinazolinone and acridone scaffolds are present in some known PARP inhibitors, suggesting that derivatives of this compound could be explored for this therapeutic target.
Application Note:
The design of PARP inhibitors often involves a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The core structures of quinazolinones and acridones can be functionalized to incorporate key recognition elements for binding to the PARP active site. The synthetic flexibility offered by this compound as a precursor allows for the systematic modification of the heterocyclic core to optimize PARP inhibitory activity.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactive heterocycles derived from this compound can modulate various signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design and development.
Caption: Signaling pathways targeted by bioactive heterocycles.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of bioactive heterocycles from this compound.
Caption: General workflow for drug discovery.
Conclusion
This compound is a highly valuable starting material for the synthesis of diverse and biologically active heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel quinazolinones, acridones, and other related scaffolds. The ability to perform both intramolecular cyclizations and palladium-catalyzed cross-coupling reactions makes this precursor particularly attractive for generating chemical libraries for high-throughput screening and lead optimization in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. Further investigation into the structure-activity relationships of derivatives from this precursor is warranted to unlock its full potential in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives utilizing 2-amino-6-iodobenzoic acid as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. The presence of an iodine atom at the 8-position of the quinazolinone ring, derived from the 6-position of the benzoic acid precursor, offers a valuable handle for further functionalization through various cross-coupling reactions, making this synthetic route highly relevant for the development of novel therapeutic agents.
Introduction
Quinazolinones are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The synthesis of substituted quinazolinones is a key focus in drug discovery programs. The use of this compound as a starting material is strategic, as the resulting 8-iodo-quinazolinone can be readily diversified, allowing for the exploration of structure-activity relationships (SAR).
This document outlines two primary synthetic strategies for the preparation of quinazolinones from this compound: a one-step cyclization with formamide and a two-step approach via a benzoxazinone intermediate. While direct literature precedents for this compound are limited, the provided protocols are adapted from well-established methods for structurally related 2-aminobenzoic acid derivatives.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of substituted quinazolinones, providing a comparative overview of different methodologies.
| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-bromobenzoic acid, Formamide | - | 130 °C, 4 h | 6-Bromoquinazolin-4(3H)-one | 91 | [1] |
| 2-Aminobenzamide, Benzylamine | [Ru]-catalyst, Dioxane | 140 °C, 20 h | 2-Phenyl-3-benzylquinazolin-4(3H)-one | High | [2] |
| 2-Amino-3-chlorobenzoic acid, Acyl chloride, Primary amine | Pyridine or DMF | Room Temp. to Reflux | 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one | Varies | [3] |
| 2-Iodobenzoic acid, Amidine hydrochloride | Chitosan-supported CuI, Na₂CO₃ | iPrOH/H₂O, 80 °C, 12 h | 2-Substituted-quinazolin-4(3H)-one | up to 99 | N/A |
| 2-Aminobenzamides, α-Amino acids | I₂, TFA, DMSO | 100 °C | 2-Substituted-quinazolin-4(3H)-ones | up to 90 | [4] |
Experimental Protocols
Protocol 1: One-Step Synthesis of 8-Iodoquinazolin-4(3H)-one via Cyclization with Formamide
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one and represents a direct and atom-economical approach.[1]
Materials:
-
This compound
-
Formamide
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol, 2.63 g) and formamide (40 mmol, 1.6 mL).
-
Heat the reaction mixture with stirring at 130 °C for 4 hours.
-
After cooling to approximately 60 °C, add 30 mL of water to the reaction mixture.
-
Continue stirring for an additional 30 minutes to allow for complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with anhydrous ethanol.
-
Dry the product to obtain 8-iodoquinazolin-4(3H)-one.
Protocol 2: Two-Step Synthesis via a Benzoxazinone Intermediate
This method allows for the introduction of a substituent at the 2-position of the quinazolinone ring and is adapted from general procedures for 2,3-disubstituted quinazolinones.[3]
Step 1: Synthesis of 8-Iodo-2-substituted-4H-benzo[d][1][5]oxazin-4-one
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride for a 2-methyl substituent)
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (10 mmol, 2.63 g) in anhydrous pyridine (20 mL) in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add the acyl chloride (11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 8-iodo-2-substituted-4H-benzo[d][1][5]oxazin-4-one intermediate.
Step 2: Synthesis of 8-Iodo-2,3-disubstituted-quinazolin-4(3H)-one
Materials:
-
Primary amine (e.g., aniline for a 3-phenyl substituent)
-
Pyridine or DMF
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 8-iodo-2-substituted-4H-benzo[d][1][5]oxazin-4-one intermediate (5 mmol) in pyridine or DMF (15 mL).
-
Add the primary amine (5.5 mmol) to the solution.
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 8-iodo-2,3-disubstituted-quinazolin-4(3H)-one.
Mandatory Visualization
Caption: General experimental workflows for quinazolinone synthesis.
Caption: Logical flow from synthesis to drug development.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols for 2-Amino-6-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-amino-6-iodobenzoic acid and its derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, particularly for the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. The unique substitution pattern of this compound, featuring a nucleophilic amino group, a coordinating carboxylic acid, and a reactive iodo group, makes it a valuable synthon for the synthesis of a variety of heterocyclic compounds and substituted biaryls.
The primary focus of this document is on four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For each reaction, application notes, a summary of typical reaction conditions, and a detailed experimental protocol are provided.
Experimental Workflow
The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound or its derivatives is outlined below. This workflow emphasizes the requirement for an inert atmosphere to prevent the degradation of the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] For substrates like this compound, this reaction is particularly useful for synthesizing 2-amino-6-arylbenzoic acids, which are precursors to various heterocyclic scaffolds such as phenanthridinones. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]
Application Notes:
-
Substrate Considerations: The presence of both an amino and a carboxylic acid group on the this compound substrate can influence the reaction. The carboxylic acid may require the use of a base that does not cause significant side reactions, such as esterification if an alcohol is present as a solvent or impurity. In some cases, protection of the amino group or esterification of the carboxylic acid may be beneficial to improve solubility and prevent unwanted side reactions.
-
Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with Pd(OAc)₂ and Pd(PPh₃)₄ being common choices. The selection of a suitable ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands often give good results.[3]
-
Base and Solvent: The choice of base is critical and often depends on the specific substrates and the stability of functional groups.[4] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.[5][6]
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O | 95 | 31 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | t-BuOH | Reflux | 16 | Good |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[7][8] This reaction can be utilized with this compound to introduce alkenyl substituents, which can then be further functionalized.
Application Notes:
-
Alkene Partner: The reaction generally works well with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes.[7]
-
Regioselectivity: The regioselectivity of the Heck reaction can be an important consideration, particularly with unsymmetrical alkenes.
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor.[9] Both phosphine-based and phosphine-free catalyst systems have been developed.[10]
-
Base: Organic bases like triethylamine (Et₃N) or inorganic bases such as NaOAc or K₂CO₃ are typically used.[7]
Representative Reaction Conditions for Mizoroki-Heck Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | AgOAc (1) | TFA | 50 | 14 | Good |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | Moderate-Good |
| 3 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120 | 12 | Good |
Detailed Experimental Protocol: Mizoroki-Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Optional Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a dry reaction vessel, dissolve this compound, the palladium catalyst, and the ligand (if used) in the solvent.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene and the base to the reaction mixture under an inert atmosphere.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Mizoroki-Heck Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for introducing alkynyl moieties into molecules like this compound. It typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Application Notes:
-
Catalyst System: The reaction is commonly catalyzed by a combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[12]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent.[11] Other solvents like THF or DMF can also be employed.[12]
-
Copper-Free Variants: Copper-free Sonogashira couplings have been developed to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | High |
| 2 | Pd(OAc)₂ (1) | CuI (2) | K₂CO₃ | DMF | 80 | 12 | Good |
| 3 | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | Toluene | 60 | 8 | High |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or DIPA, can be used as solvent)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction is instrumental in synthesizing N-aryl or N-heteroaryl derivatives of this compound, which are important intermediates in drug discovery.[15]
Application Notes:
-
Amine Scope: A wide variety of primary and secondary amines can be used as coupling partners.
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often required, especially for less reactive aryl halides.[16] Pre-formed palladium catalysts incorporating these ligands are also commercially available and can be very effective.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be critical, as some functional groups may be sensitive to strongly basic conditions.[14]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (1.5) | t-BuOH | 100 | 16 | High |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | 24 | Good-High |
| 3 | (SIPr)Pd(methallyl)Cl (2) | - | LHMDS (1.5) | Dioxane | 100 | 12 | High |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Applications of 2-Amino-6-iodobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides multiple reactive sites for chemical modification. The presence of the iodine atom is particularly advantageous, as it allows for the facile introduction of various aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the synthesis of diverse compound libraries for screening against various biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents.
Application Note 1: Synthesis of 2-Amino-6-arylbenzoic Acid Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of substituents at the 6-position, leading to the generation of novel scaffolds for drug discovery.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL of dioxane and 2 mL of water).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-arylbenzoic acid derivative.
Application Note 2: 2-Amino-6-substituted Scaffolds as Potential Kinase Inhibitors
Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in the structure of kinase inhibitors.[4][5][6] The arrangement of the amino and carboxylic acid groups provides key hydrogen bonding interactions with the hinge region of many kinases. By utilizing this compound as a starting material, novel derivatives can be synthesized to target various kinases, such as those in the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11]
Quantitative Data for Representative Kinase Inhibitors
The following table presents hypothetical inhibitory activities of 2-amino-6-arylbenzoic acid derivatives against a representative kinase (e.g., ERK1). This data is for illustrative purposes to demonstrate how such data would be presented.
| Compound ID | R-Group (at 6-position) | ERK1 IC₅₀ (nM) |
| IA-1 | Phenyl | 520 |
| IA-2 | 4-Fluorophenyl | 280 |
| IA-3 | 3-Pyridyl | 150 |
| IA-4 | 4-Methoxyphenyl | 410 |
Experimental Protocol: Cell-Based ERK1/2 Phosphorylation Inhibition Assay
This protocol describes a method to assess the ability of a test compound to inhibit the phosphorylation of ERK1/2 in a cellular context.[12][13][14]
Materials:
-
Human cancer cell line known to have an active ERK pathway (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known MEK or ERK inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or PMA) for 10-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of the test compound to determine the IC₅₀ value.
-
Application Note 3: 2-Amino-6-substituted Scaffolds as Potential PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Inhibitors of PARP have shown significant promise in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][15][16][17] The development of novel PARP inhibitors is an active area of research. The 2-aminobenzoic acid scaffold can be explored for the design of new PARP inhibitors.
Quantitative Data for Representative PARP Inhibitors
The following table provides hypothetical inhibitory activities of 2-amino-6-arylbenzoic acid derivatives against PARP1. This data is for illustrative purposes.
| Compound ID | R-Group (at 6-position) | PARP1 IC₅₀ (nM) |
| PA-1 | Phenyl | 98 |
| PA-2 | 4-Fluorophenyl | 45 |
| PA-3 | 3-Pyridyl | 22 |
| PA-4 | 4-Methoxyphenyl | 150 |
Experimental Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol describes a common method for measuring the enzymatic activity of PARP1 and the inhibitory potential of test compounds.[18][19][20][21]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBST)
-
Luminometer plate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat a 96-well plate with histones and block with a suitable blocking buffer.
-
-
Assay Reaction:
-
Add PARP assay buffer to all wells.
-
Add serial dilutions of the test compound or positive control to the appropriate wells. Add vehicle (DMSO) to the control wells.
-
Add a mixture of PARP1 enzyme and activated DNA to all wells except the "blank" wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD⁺ to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence using a plate reader.
-
Subtract the background signal (from "blank" wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA Damage Repair Pathways Beyond PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenge | Systems Biology Graphical Notation [sbgn.github.io]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 2-Amino-6-iodobenzoic Acid as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-iodobenzoic acid is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom on an aromatic ring, allows for a diverse range of chemical transformations. The presence of the iodo group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This opens up avenues for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key reactions involving this compound, serving as a practical guide for its effective utilization in the laboratory.
Key Applications in Organic Synthesis
This compound is a strategic precursor for the synthesis of a variety of important organic molecules, including:
-
Heterocyclic Compounds: The vicinal amino and carboxylic acid functionalities can be readily cyclized to form various heterocyclic scaffolds, such as quinazolinones and benzodiazepines, which are prevalent in many biologically active compounds.
-
Substituted Biaryls: The iodo group serves as a handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful method for constructing biaryl motifs found in numerous pharmaceuticals and natural products.
-
Arylated Amines: Through the Buchwald-Hartwig amination, the iodo group can be replaced with various primary and secondary amines, leading to the synthesis of N-aryl anthranilic acid derivatives. These are important intermediates in the synthesis of dyes, polymers, and pharmaceutical agents.
-
Styrenyl Derivatives: The Heck reaction enables the coupling of this compound with alkenes to produce substituted styrenes, which can be further functionalized to create complex molecular frameworks.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl iodides structurally related to this compound. This data provides a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | 68[1] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | Reflux | - | 64[1] |
| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4 | Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92[2] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzoate | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Toluene or Dioxane | 100 | 12-24 | 70-95[3] |
| 2 | Bromobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 4 | 98 |
| 3 | Chlorobenzene | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
Table 3: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | KOAc | MeOH | 120 | - | High[4] |
| 2 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 90 |
| 3 | 4-Iodoanisole | n-Butyl acrylate | Pd/C | - | K₂CO₃ | Cyrene | 120 | 24 | 91[5] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for similar aryl halides and should be optimized for specific substrates.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-arylbenzoic acid.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general methods for the amination of aryl iodides.[3]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), ligand (e.g., Xantphos, 0.02-0.04 mmol, 2-4 mol%), and base (e.g., Cs₂CO₃, 1.5-2.0 mmol, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (typically 100-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired N-substituted-2-aminobenzoic acid derivative.
Protocol 3: General Procedure for the Heck Reaction
Caution should be exercised as 2-iodobenzoic acid has been reported to potentially poison the palladium catalyst in some Heck reactions.[6] Optimization of ligands and conditions is crucial.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-2.0 mmol, 1.2-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, 0.02-0.10 mmol, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 mmol, 1.5-2.5 equiv).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture, filter off any solids, and concentrate the solvent. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the desired 2-amino-6-styrylbenzoic acid derivative.
Conclusion
This compound is a highly valuable intermediate for the synthesis of a wide array of complex organic molecules. Its ability to participate in powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, makes it an indispensable tool for medicinal chemists and organic synthesists. The protocols and data presented herein provide a solid foundation for the successful application of this versatile building block in research and development. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4-Amino-7-iodo-1H-indazol-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 2-Amino-6-iodobenzoic acid with hydrazine is a key transformation for the synthesis of the heterocyclic compound 4-Amino-7-iodo-1H-indazol-3(2H)-one. This indazolone derivative is of significant interest in medicinal chemistry and drug development. The presence of the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. Notably, substituted indazoles are core structures in a range of biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), which are targeted therapies in oncology. These application notes provide a detailed protocol for the synthesis of 4-Amino-7-iodo-1H-indazol-3(2H)-one, along with relevant data and diagrams to support researchers in their synthetic endeavors.
Reaction Scheme
The overall reaction proceeds in two conceptual steps: first, the formation of 2-amino-6-iodobenzohydrazide from this compound and hydrazine, followed by an intramolecular cyclization to yield the final indazolone product.
Experimental Protocols
Materials and Reagents
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure
Step 1: Synthesis of 2-Amino-6-iodobenzohydrazide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 37.9 mmol) in ethanol (100 mL).
-
To this suspension, slowly add hydrazine hydrate (5.7 mL, 113.7 mmol, 3 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
The intermediate product, 2-amino-6-iodobenzohydrazide, may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to obtain the crude 2-amino-6-iodobenzohydrazide. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to 4-Amino-7-iodo-1H-indazol-3(2H)-one
-
Place the crude 2-amino-6-iodobenzohydrazide (assuming quantitative yield from the previous step, ~10.5 g, 37.9 mmol) in a 250 mL round-bottom flask.
-
Heat the solid gently above its melting point (approximately 150-160 °C) in an oil bath. The cyclization reaction is expected to occur with the elimination of ammonia.
-
Alternatively, the cyclization can be carried out by refluxing the intermediate in a high-boiling point solvent such as ethylene glycol or in the presence of a catalytic amount of acid (e.g., a few drops of concentrated HCl in ethanol) for 4-6 hours.
-
Monitor the reaction by TLC for the formation of the product and the disappearance of the intermediate.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed neat, dissolve the resulting solid in a suitable solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-Amino-7-iodo-1H-indazol-3(2H)-one.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (Step 1), 150-160 °C (Step 2) |
| Reaction Time | 12-18 hours (Step 1), 4-6 hours (Step 2) |
| Product | 4-Amino-7-iodo-1H-indazol-3(2H)-one |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₆IN₃O |
| Molecular Weight | 275.05 g/mol |
| Expected Yield | 70-85% |
| Melting Point | >200 °C (decomposes) |
Table 2: Expected Analytical Data for 4-Amino-7-iodo-1H-indazol-3(2H)-one
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.1 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 5.5 (s, 2H, NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.0 (C=O), 145.0 (C-NH₂), 138.0 (C-I), 125.0, 120.0, 115.0, 90.0 (Ar-C) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1680 (C=O stretching) |
| Mass Spectrometry (ESI+) | m/z 275.96 [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-Amino-7-iodo-1H-indazol-3(2H)-one.
Caption: Plausible reaction mechanism for indazolone formation.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The cyclization step may involve heating to high temperatures. Use a proper heating mantle and ensure the setup is secure.
-
Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles from 2-Amino-6-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzothiazoles are a prominent class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, make them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of substituted benzothiazoles, specifically utilizing 2-Amino-6-iodobenzoic acid as a key starting material. The methodologies outlined herein are intended to guide researchers in the efficient synthesis and exploration of this important class of molecules.
Synthetic Strategy Overview
The synthesis of substituted benzothiazoles from this compound is proposed via a multi-step pathway. The primary strategy involves the initial formation of a phenylthiourea intermediate, followed by an oxidative cyclization to construct the benzothiazole ring system. This approach is widely recognized for its reliability in forming 2-aminobenzothiazoles from various aniline derivatives.[5][6][7]
The proposed synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for substituted benzothiazoles.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-iodobenzothiazole-4-carboxylic Acid
This protocol details the conversion of this compound to the corresponding 2-aminobenzothiazole derivative.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (25% aq.)
-
Methanol
Procedure:
-
Formation of Thiourea Intermediate:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid.
-
Add 4 equivalents of potassium thiocyanate (KSCN) to the solution and stir at room temperature for 45 minutes.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of 2 equivalents of bromine (Br₂) in glacial acetic acid dropwise. The solution will typically turn into a yellow suspension.[8]
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture to a pH of 8 by adding 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water and then with cold methanol to remove impurities.
-
Dry the solid product under vacuum to yield 2-Amino-7-iodobenzothiazole-4-carboxylic acid.
-
Data Presentation:
| Starting Material | Reagents | Reaction Time | Product | Yield (%) |
| This compound | KSCN, Br₂, Acetic Acid | 12-16 hours | 2-Amino-7-iodobenzothiazole-4-carboxylic acid | *Expected: 50-70% |
*Note: The yield is an estimate based on similar reactions with substituted anilines and may require optimization for this specific substrate.
Protocol 2: Esterification of 2-Amino-7-iodobenzothiazole-4-carboxylic Acid
This protocol describes a method for the derivatization of the carboxylic acid functionality, which can be a key step in modifying the pharmacological properties of the final compound.
Materials:
-
2-Amino-7-iodobenzothiazole-4-carboxylic acid
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Esterification Reaction:
-
Suspend 1 equivalent of 2-Amino-7-iodobenzothiazole-4-carboxylic acid in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Data Presentation:
| Starting Material | Reagents | Reaction Time | Product | Yield (%) |
| 2-Amino-7-iodobenzothiazole-4-carboxylic acid | Methanol, H₂SO₄ | 4-8 hours | Methyl 2-Amino-7-iodobenzothiazole-4-carboxylate | *Expected: >80% |
*Note: The yield is an estimate and may vary depending on the specific substrate and reaction conditions.
Biological Significance and Signaling Pathways
Benzothiazole derivatives have been shown to exert their biological effects through various mechanisms, often by interacting with specific signaling pathways implicated in disease pathogenesis. While the specific targets of 2-Amino-7-iodobenzothiazole-4-carboxylic acid and its derivatives require further investigation, related compounds have been reported to modulate key cellular processes.
For instance, certain substituted benzothiazoles have demonstrated anticancer activity by inhibiting protein kinases involved in cell proliferation and survival, such as the AKT and ERK signaling pathways.[9]
Caption: Potential inhibition of AKT and ERK signaling by benzothiazoles.
Furthermore, the anti-inflammatory properties of some benzothiazoles are attributed to their ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[9] The development of novel benzothiazole derivatives from this compound opens avenues for exploring their potential as modulators of these and other critical signaling pathways.
Conclusion
The synthetic protocols and application notes provided here offer a foundational framework for researchers and drug development professionals to synthesize and explore the potential of novel substituted benzothiazoles derived from this compound. The versatility of the benzothiazole scaffold, coupled with the ability to introduce diverse functionalities, underscores the importance of this chemical class in the ongoing quest for new and effective therapeutic agents. Further studies are encouraged to optimize the described reactions and to elucidate the specific biological targets and mechanisms of action of these promising compounds.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-6-iodobenzoic acid. The content is structured to address common challenges and frequently asked questions, ensuring a practical resource for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is most commonly achieved through the reaction of 2-aminobenzoic acid with cuprous iodide (CuI) in an acetic acid solution.[1] This method facilitates the direct iodination of the aromatic ring at the sterically hindered 6-position.
Q2: What are the primary safety considerations for this synthesis?
A2: When handling the reagents for this synthesis, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. This compound itself can be irritating to the skin and eyes.[1]
Q3: What are the expected physical properties of this compound?
A3: this compound is typically a white crystalline solid.[1] It is generally insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR). A purity of over 98% is generally considered suitable for most research applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation of 2-aminobenzoic acid or cuprous iodide. 3. Steric hindrance: The ortho-amino group can hinder the approach of the iodine electrophile. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC. 2. Use freshly purchased or properly stored reagents. 3. Consider using a different catalyst or a milder iodinating agent if direct iodination proves consistently difficult. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity: Iodination occurring at other positions on the aromatic ring (e.g., the 5-position). 2. Side reactions: Oxidation of the amino group or decarboxylation. | 1. Optimize the reaction conditions (temperature, solvent, catalyst) to favor iodination at the 6-position. The use of a bulky catalyst might enhance regioselectivity. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures that could lead to decarboxylation. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 3. Product oiling out during crystallization. | 1. Utilize column chromatography for purification if simple recrystallization is ineffective. 2. Treat the crude product solution with activated charcoal to remove colored impurities before crystallization.[2] 3. During recrystallization, ensure slow cooling to promote crystal growth. If an oil forms, try redissolving it in a minimal amount of hot solvent and scratching the flask to induce crystallization.[2] |
| Reaction Stalls or is Sluggish | 1. Inadequate mixing: Poor suspension of the reagents. 2. Catalyst deactivation: The cuprous iodide may be poisoned by impurities. | 1. Ensure vigorous stirring throughout the reaction to maintain a good suspension. 2. Use high-purity reagents and ensure the reaction setup is clean and dry. |
Experimental Protocols
Synthesis of this compound via Direct Iodination
This protocol is based on the reaction of 2-aminobenzoic acid with cuprous iodide.
Materials:
-
2-Aminobenzoic acid
-
Cuprous iodide (CuI)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Add cuprous iodide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of this compound in the searched literature, the following table presents a generalized comparison of reaction parameters that can be optimized to improve yield, based on common organic synthesis principles.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature | 80-100 °C | Increased reaction rate and potentially higher yield, but may also increase side products if too high. |
| Reaction Time | 2-4 hours | 8-12 hours | Higher conversion of starting material to product. |
| Solvent | Acetic Acid | Acetic Acid | Acetic acid is a suitable solvent for this reaction.[1] |
| Catalyst Loading (CuI) | 1.0 equivalent | 1.2 equivalents | A slight excess of the iodinating agent may drive the reaction to completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Amino-6-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-Amino-6-iodobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture turned dark brown or black upon addition of potassium iodide, and the final yield is very low. What could be the cause?
A1: A dark coloration often indicates the formation of iodine (I₂) as a byproduct, which can arise from the oxidation of the iodide salt. This can be caused by an excess of nitrous acid from the diazotization step or the presence of other oxidizing agents. To mitigate this, you can add a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the reaction mixture after the iodination is complete to quench any excess iodine.[1]
Q2: The diazonium salt solution is not forming properly, or I observe vigorous gas evolution before the addition of the iodide source. What is happening?
A2: Premature decomposition of the diazonium salt is a likely cause. Diazonium salts are notoriously unstable at elevated temperatures. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process.[2][3] Ensure your ice bath is effective and that the sodium nitrite solution is added slowly to control the exothermic reaction.
Q3: My final product is impure, and I'm having difficulty purifying it. What are the common impurities and the best purification methods?
A3: Common impurities can include the starting material (2-aminobenzoic acid), byproducts from side reactions, and residual iodine. Purification can often be achieved through recrystallization.[4] A common method involves dissolving the crude product in a hot solvent, such as water or an ethanol/water mixture, and allowing it to cool slowly to form crystals.[3][5][6] Washing the filtered crystals with cold water can help remove water-soluble impurities. For colored impurities, treatment with activated charcoal during recrystallization can be effective.[5]
Q4: What is the expected yield for this synthesis, and what are the key factors influencing it?
A4: Reported yields for the synthesis of 2-iodobenzoic acid via the Sandmeyer reaction can vary, with some procedures reporting yields around 71%.[2] Key factors that significantly influence the yield include:
-
Temperature Control: Strict maintenance of low temperatures (0-5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt.[2][3]
-
Rate of Reagent Addition: Slow and controlled addition of sodium nitrite is necessary to manage the exothermic reaction and prevent localized overheating.[1]
-
Purity of Reagents: Using high-purity starting materials and reagents is essential for minimizing side reactions.
-
Efficient Purification: The choice of recrystallization solvent and technique can greatly impact the final isolated yield.
Data Presentation
Table 1: Reported Reaction Conditions and Yields for 2-Iodobenzoic Acid Synthesis
| Starting Material | Diazotization Conditions | Iodination Conditions | Reported Yield | Reference |
| 2-Aminobenzoic acid | NaNO₂, HCl, 0-5°C | KI, warming to 40°C then 90°C | 71% | [2] |
| 2-Aminobenzoic acid | NaNO₂, conc. HCl, 0-5°C | KI in water | Not specified | [1] |
| p-Aminobenzoic acid | NaNO₂, 3M HCl, < 5°C | KI in water | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodobenzoic Acid via Diazotization
This protocol is based on established laboratory procedures.[1][2]
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite or Sodium Thiosulfate (optional)
-
Distilled Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a beaker, dissolve 2-aminobenzoic acid in a mixture of water and concentrated acid (HCl or H₂SO₄).[2][5] Heat gently if necessary to achieve complete dissolution.[1]
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Diazotization: While maintaining the low temperature and stirring, slowly add a pre-cooled aqueous solution of sodium nitrite. The addition should be dropwise to prevent the temperature from rising above 5 °C.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A brown precipitate may form.[1]
-
Decomposition of Diazonium Salt: Allow the mixture to stand at room temperature for a short period, then gently warm the solution to around 40-50 °C to facilitate the decomposition of the diazonium salt and the formation of the product.[1][2] Nitrogen gas will be evolved.
-
Workup: Cool the reaction mixture in an ice bath. If a dark color due to excess iodine is present, add a small amount of sodium bisulfite or sodium thiosulfate until the color disappears.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water.[1][5]
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2-iodobenzoic acid.[3][4][5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
Caption: Simplified reaction pathway for 2-Iodobenzoic acid synthesis.
References
Technical Support Center: Synthesis of 2-Amino-6-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-6-iodobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on identifying the problem, its probable cause, and the recommended solution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Diazotization: The reaction of the amino group with nitrous acid may be incomplete. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure thorough mixing. |
| Side Reactions During Iodination: In direct iodination, oxidation of the amino group or the formation of di-iodinated products can occur.[1] In the Sandmeyer reaction, premature decomposition of the diazonium salt can lead to byproducts. | For direct iodination: Carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). A molar ratio of hydrogen peroxide to molecular iodine between 1 and 4 is recommended to suppress side reactions.[2][3] For Sandmeyer reaction: Add the potassium iodide solution slowly and control the temperature. | |
| Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps. | Optimize the purification process. For example, crude product can be purified by forming the ammonium salt, which can then be recrystallized and acidified to recover the purified acid.[4] | |
| Formation of Isomeric Impurities (e.g., 2-Amino-5-iodobenzoic acid) | Lack of Regioselectivity: The direct iodination of 2-aminobenzoic acid can lead to the formation of other isomers, primarily 2-amino-5-iodobenzoic acid. | The choice of synthetic route can influence regioselectivity. The Sandmeyer reaction starting from 2-amino-6-halobenzoic acid (where the halogen is later replaced by iodine) could be an alternative for higher regioselectivity if direct iodination proves problematic. |
| Product is Colored (Brown to Purple) | Presence of Iodine: Residual iodine from the reaction can contaminate the final product. | The crude product can be washed with a solution of sodium thiosulfate to remove unreacted iodine. Further purification through recrystallization or treatment with decolorizing charcoal can also be effective.[2][5] |
| Formation of Tarry Byproducts: Especially in the diazotization reaction, decomposition of the diazonium salt can lead to the formation of phenolic and other colored impurities. | Maintain low temperatures during the diazotization and subsequent reaction with potassium iodide. Proper and efficient stirring is also crucial to prevent localized overheating and decomposition. | |
| Difficulty in Isolating the Product | Product is Soluble in the Reaction Mixture: The product may have some solubility in the solvent system used for the reaction or washing. | After the reaction, precipitation of the product can often be induced by adding water.[3] Cooling the mixture in an ice bath can further decrease solubility and improve the isolated yield. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Diazotization of 2-aminobenzoic acid (anthranilic acid) followed by a Sandmeyer-type reaction with potassium iodide. [6][7][8] This involves converting the amino group into a diazonium salt, which is then displaced by iodide.
-
Direct iodination of 2-aminobenzoic acid. This method typically uses molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a solvent like acetic acid.[1][2][3]
Q2: What are the common side reactions to be aware of during the direct iodination of 2-aminobenzoic acid?
A2: The most common side reaction is the formation of the isomeric byproduct, 2-amino-5-iodobenzoic acid.[3][5] Additionally, using an excessive amount of the oxidizing agent (e.g., hydrogen peroxide) can lead to other undesired side reactions, which can decrease the overall yield of the target molecule.[3][5] Oxidation of the amino group is also a potential side reaction.[1]
Q3: How can I minimize the formation of the 2-amino-5-iodobenzoic acid isomer during direct iodination?
A3: The selectivity of the reaction is influenced by the reaction conditions. One patented method suggests that maintaining a molar ratio of hydrogen peroxide to molecular iodine between 1 and 4 can help suppress side reactions and improve the selectivity for the desired this compound.[2][3]
Q4: My final product is a brownish or purplish powder. What causes this discoloration and how can I fix it?
A4: A brown to purple color in the crude product is often due to the presence of residual molecular iodine.[2][5] This can be addressed by washing the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite. Further purification by recrystallization, potentially with the use of decolorizing charcoal, can also help remove colored impurities.[2][4]
Q5: What is the purpose of using an oxidizing agent like hydrogen peroxide in the direct iodination method?
A5: The oxidizing agent, such as hydrogen peroxide, is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species (e.g., I⁺), which is a more potent iodinating agent for the aromatic ring of 2-aminobenzoic acid. This allows the iodination reaction to proceed under milder conditions.
Data Presentation
Table 1: Effect of Oxidizing Agent Ratio on the Direct Iodination of 2-Aminobenzoic Acid
This table summarizes the effect of the molar ratio of hydrogen peroxide ([C]) to molecular iodine ([B]) on the conversion of 2-aminobenzoic acid and the selectivity for 2-amino-5-iodobenzoic acid and 2-amino-3-iodobenzoic acid.
| Molar Ratio ([C]/[B]) | Conversion of 2-Aminobenzoic Acid (%) | Selectivity of 2-Amino-5-iodobenzoic Acid (%) | Selectivity of 2-Amino-3-iodobenzoic Acid (%) | Purity of 2-Amino-5-iodobenzoic Acid in Crystals (%) | Isolated Yield of 2-Amino-5-iodobenzoic Acid (%) |
| 1 | 95.5 | 98.5 | 1.5 | 99.2 | 85.2 |
| 2 | 99.8 | 98.3 | 1.7 | 99.1 | 90.1 |
| 4 | 100 | 97.9 | 2.1 | 98.9 | 88.5 |
| >4 | - | - | - | - | Decreased |
Data adapted from patents US7378546B2 and US20070219396A1, which focus on the synthesis of the 5-iodo isomer. The trend of decreased yield with excess oxidant is relevant for avoiding side reactions in the synthesis of any isomer.[2][3]
Experimental Protocols
Method 1: Synthesis via Diazotization and Sandmeyer-type Reaction
This protocol is a generalized procedure based on common laboratory practices for this type of reaction.[6][7][8]
1. Diazotization of 2-Aminobenzoic Acid:
- In a flask, dissolve 2-aminobenzoic acid in dilute hydrochloric acid or sulfuric acid.
- Cool the solution to 0-5°C in an ice-water bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C and stirring vigorously. The completion of diazotization can be checked using starch-iodide paper.
2. Iodination:
- In a separate flask, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.
- Allow the reaction mixture to stand and then gently warm it to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.
3. Isolation and Purification:
- Cool the reaction mixture and collect the crude product by filtration.
- Wash the precipitate with cold water.
- To purify, the crude product can be dissolved in a sodium bicarbonate or ammonium hydroxide solution, treated with decolorizing charcoal, filtered, and then re-precipitated by adding acid.[4][6]
- The purified product is then collected by filtration, washed with cold water, and dried.
Method 2: Direct Iodination using an Oxidizing Agent
This protocol is based on a patented method for the iodination of 2-aminobenzoic acid.[3]
1. Reaction Setup:
- In a reaction vessel, prepare a mixture of 2-aminobenzoic acid and acetic acid.
- Add molecular iodine to the mixture.
2. Iodination Reaction:
- Slowly add a 30% by weight aqueous solution of hydrogen peroxide dropwise to the mixture. The molar ratio of hydrogen peroxide to molecular iodine should be controlled, typically between 1 and 2.
- Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a few hours.
3. Product Isolation:
- After the reaction is complete, add water to the reaction mixture to precipitate the product.
- Collect the crystals by filtration.
- Wash the collected crystals with water and dry them.
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Potential reaction pathways in the direct iodination of 2-aminobenzoic acid.
References
- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 2. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. scribd.com [scribd.com]
- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
Technical Support Center: Sandmeyer Reaction Excellence
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the formation of azo dye byproducts during the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the intense color (red, orange, yellow) in my Sandmeyer reaction?
A1: The intense coloration is typically due to the formation of azo dye byproducts.[1][2] This occurs when the unreacted diazonium salt (an electrophile) attacks an electron-rich aromatic compound in the reaction mixture in a process called "diazo coupling." The most common electron-rich coupling partner is the unreacted starting amine or the phenol byproduct formed from the reaction of the diazonium salt with water.[1][2]
Q2: What is the fundamental mechanism of azo dye formation in this context?
A2: Azo dye formation is an electrophilic aromatic substitution reaction. The diazonium cation (Ar-N₂⁺) acts as the electrophile and attacks an activated aromatic ring (e.g., aniline or phenol). This coupling reaction forms a stable, conjugated system (Ar-N=N-Ar'), which is responsible for the vibrant color of the byproduct.[1][2] High acidity is crucial to suppress this side reaction, as it protonates the free amine, deactivating it towards electrophilic attack.[1]
Q3: Besides azo dyes, what are other common byproducts in a Sandmeyer reaction?
A3: Other frequently observed byproducts include phenols (from the reaction of the diazonium salt with water, especially at elevated temperatures), biaryl compounds (from the coupling of two aryl radicals), and products of reduction where the diazonium group is replaced by hydrogen.[3][4][5]
Q4: How does the choice of copper catalyst affect the reaction?
A4: The classic Sandmeyer reaction is catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN). The Cu(I) species initiates the reaction by a single-electron transfer to the diazonium salt, generating an aryl radical and Cu(II).[5][6] While some variations exist, using the correct copper(I) halide that corresponds to the desired nucleophile is critical for obtaining the target product in high yield.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Reaction mixture develops a deep red, orange, or brown color immediately after adding nitrite. | Azo Coupling: The diazonium salt is coupling with the unreacted starting amine. This is often due to insufficient acid or localized "hot spots" causing premature decomposition. | Ensure the amine is fully dissolved in a sufficient excess of cold mineral acid before diazotization. Add the cold sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid dispersion and maintain a uniformly low temperature (0–5 °C). |
| Low yield of the desired aryl halide and isolation of a significant amount of phenol. | Diazonium Salt Decomposition: The diazonium salt is unstable and reacting with water. This is the primary side reaction if the temperature is not strictly controlled. | Maintain the reaction temperature rigorously between 0–5 °C throughout the diazotization and the addition to the copper(I) salt solution. Use an ice/salt bath for cooling if necessary. |
| Formation of dark, tar-like polymeric materials. | Radical Side Reactions: Uncontrolled decomposition of the diazonium salt can lead to a cascade of radical reactions, resulting in polymerization. | Check for impurities in the starting materials. Ensure the temperature is kept low and that the addition of the diazonium salt solution to the copper catalyst is smooth and controlled. |
| Inconsistent or low yields despite careful temperature control. | Incomplete Diazotization: Not all of the starting aromatic amine was converted to the diazonium salt. | Before proceeding, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). This indicates that the amine has been fully consumed. If the test is negative, a small additional amount of sodium nitrite may be required. |
Data Presentation: Factors Influencing Byproduct Formation
While precise quantitative yields are highly dependent on the specific substrates, solvents, and reaction scales, the following tables summarize the established qualitative impact of key parameters on the formation of azo dye and other major byproducts.
Table 1: Effect of Temperature on Byproduct Formation
| Temperature | Stability of Diazonium Salt | Rate of Azo Coupling | Rate of Phenol Formation | Desired Product Yield |
| 0–5 °C | Relatively Stable | Minimized | Minimized | Optimal |
| > 10 °C | Rapid Decomposition | Increases | Significantly Increases | Decreases Sharply |
Table 2: Effect of pH on Azo Dye Formation (Diazo Coupling)
| Reaction Medium | State of Coupling Partner (Amine) | Reactivity Towards Coupling | Risk of Azo Dye Formation |
| Strongly Acidic (Low pH) | Protonated (Ar-NH₃⁺) | Deactivated | Minimized |
| Weakly Acidic / Neutral | Free Amine (Ar-NH₂) | Activated | High |
Mandatory Visualizations
Reaction Pathways
Caption: Main Sandmeyer pathway versus azo dye and phenol byproduct formation routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unwanted azo dye formation.
Experimental Protocols
Protocol 1: Standard Sandmeyer Reaction (Synthesis of o-Tolunitrile) with Minimized Byproducts
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible methods.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Benzene
-
Cracked Ice
-
Starch-iodide paper
Procedure:
Part A: Preparation of the Copper(I) Cyanide Solution
-
In a suitable vessel under a fume hood, prepare a solution of copper(I) cyanide. Safety Note: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Neutralize all cyanide waste before disposal.
-
Cool the prepared cuprous cyanide solution to 0–5 °C using an ice bath.
Part B: Diazotization of o-Toluidine
-
In a separate large vessel (e.g., a 20-L crock), mix 428 g of o-toluidine with 1 L of concentrated HCl.
-
Cool this mixture to 0 °C by adding several kilograms of cracked ice directly to the vessel with stirring. A suspension of o-toluidine hydrochloride will form.
-
Prepare a solution of 280 g of sodium nitrite in 800 mL of water.
-
Crucial Step: Add the sodium nitrite solution slowly to the cold, stirred amine suspension over approximately 15 minutes. Continuously monitor the internal temperature and add more ice as needed to maintain it strictly between 0–5 °C.
-
After the addition is complete, confirm the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper. A distinct and permanent blue color should appear. This ensures the complete conversion of the amine.
Part C: Sandmeyer Coupling Reaction
-
Pour 1 L of benzene over the surface of the cold cuprous cyanide solution from Part A.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part B to the cuprous cyanide solution. The addition should take about 30 minutes.
-
Maintain the temperature at 0–5 °C throughout the addition by adding ice directly to the reaction mixture. Vigorous stirring is essential to ensure proper mixing of the aqueous and organic layers.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period (e.g., 2 hours) to ensure the reaction goes to completion, evidenced by the cessation of nitrogen gas evolution.
Part D: Work-up and Purification
-
Separate the benzene layer from the aqueous layer using a separatory funnel.
-
Extract the aqueous layer with additional portions of benzene.
-
Combine the organic layers and wash them with dilute NaOH to remove any phenolic byproducts, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation to yield the crude product.
-
Purify the crude o-tolunitrile by vacuum distillation.
Protocol 2: Purification Strategy for Removing Azo Dye Impurities
If an azo dye byproduct has formed, it must be removed to obtain a pure product. Azo compounds are often less polar than the starting amine but can have similar polarity to the desired aryl halide, making separation challenging.
-
Aqueous Wash (for basic/acidic impurities): Perform the standard aqueous work-up. Wash the organic layer containing the product with dilute acid (e.g., 1M HCl) to remove any unreacted basic amine. Follow this with a wash with dilute base (e.g., 1M NaOH) to remove acidic phenol byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from the colored azo dye.
-
Stationary Phase: Use silica gel as the standard adsorbent.
-
Mobile Phase: Select a non-polar solvent system. Start with a low-polarity solvent like hexane or petroleum ether and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane.
-
Procedure: The less polar aryl halide product will typically elute from the column before the more polar and often larger azo dye molecule. Monitor the separation using Thin Layer Chromatography (TLC) to identify and collect the correct fractions.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. Select a solvent or solvent pair in which the product has high solubility at elevated temperatures but low solubility at cold temperatures, while the azo dye impurity remains soluble or is much less soluble. The color of the azo dye can help visually track its removal during the recrystallization process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
preventing salicylic acid formation in 2-iodobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-iodobenzoic acid, with a specific focus on preventing the formation of the common byproduct, salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-iodobenzoic acid?
A1: The most prevalent method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction. This involves the diazotization of anthranilic acid, followed by a reaction with an iodide salt, typically potassium iodide.[1]
Q2: What is the primary cause of salicylic acid formation during the synthesis of 2-iodobenzoic acid?
A2: Salicylic acid is formed when the intermediate diazonium salt reacts with water.[1] This reaction is particularly favored at elevated temperatures.[1]
Q3: Why is it crucial to control the temperature during the diazotization step?
A3: The diazotization reaction is exothermic, and the resulting diazonium salts are thermally unstable.[1] If the temperature rises above 5 °C, the diazonium salt can prematurely decompose, leading to a lower yield of 2-iodobenzoic acid and an increased formation of salicylic acid.[1]
Q4: How can I purify the crude 2-iodobenzoic acid to remove salicylic acid and other impurities?
A4: The most common method for purification is recrystallization.[1] Effective solvent systems include a mixture of ethanol and water.[1] Dissolving the crude product in a basic solution, treating it with activated charcoal to remove colored impurities, followed by filtration and re-precipitation with a strong acid is also a common and effective industrial-scale purification method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Iodobenzoic Acid | Incomplete Diazotization: Insufficient nitrous acid or poor temperature control. | Ensure a slight excess of sodium nitrite is used and strictly maintain the temperature between 0-5 °C. Use starch-iodide paper to test for the presence of excess nitrous acid.[1] |
| Premature Decomposition of Diazonium Salt: Temperature rising above 5 °C. | Improve the cooling efficiency of the reaction setup. Ensure the sodium nitrite solution is added slowly to control the exothermic reaction.[1] | |
| Formation of Byproducts: Elevated temperatures leading to salicylic acid formation.[1] | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and iodide addition steps.[1] | |
| High Salicylic Acid Content in Product | Reaction of Diazonium Salt with Water: This is favored by higher temperatures.[1] | Strictly maintain a low reaction temperature (0-5 °C) during the diazotization and iodide addition steps. Add the iodide solution promptly after the diazotization is complete.[1] |
| Product is Darkly Colored (Brown/Purple) | Presence of Excess Iodine: Unreacted iodine from the potassium iodide addition. | Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to reduce excess iodine to iodide.[1] |
| Formation of Azo Dyes: Side reactions of the diazonium salt. | Maintain low temperatures and ensure efficient stirring to minimize side reactions. | |
| Vigorous/Uncontrolled Reaction | Too Rapid Addition of Sodium Nitrite: Leads to a rapid exotherm and gas evolution. | Add the sodium nitrite solution slowly and dropwise, allowing the cooling system to dissipate the heat generated.[1] |
| Reaction Mixture Temperature is Too High: Accelerates the decomposition of the diazonium salt. | Ensure the initial temperature of the anthranilic acid solution is at or below 5 °C before starting the nitrite addition.[1] |
Data Presentation: Effect of Temperature on Byproduct Formation
| Reaction Temperature | Expected Yield of 2-Iodobenzoic Acid | Expected Salicylic Acid Formation | Notes |
| 0-5 °C | High (Typical yields are around 70-80%) | Minimal | This is the optimal temperature range for maximizing the yield of the desired product and minimizing the formation of salicylic acid.[1][2] |
| 5-10 °C | Moderate to Low | Significant | As the temperature increases, the rate of the competing reaction with water to form salicylic acid becomes more pronounced, leading to a decrease in the yield of 2-iodobenzoic acid. |
| >10 °C | Low | High | At temperatures significantly above the optimal range, the formation of salicylic acid can become the dominant reaction pathway, resulting in a poor yield of the desired product. |
Experimental Protocol: Synthesis of 2-Iodobenzoic Acid with Minimized Salicylic Acid Formation
This protocol is designed to minimize the formation of salicylic acid by maintaining strict temperature control.
Materials:
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Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)
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95% Ethanol
-
Activated Charcoal
-
Deionized Water
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Ice
Procedure:
-
Preparation of the Diazonium Salt:
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In a flask, dissolve anthranilic acid in a solution of concentrated HCl and water.
-
Cool the mixture in an ice-salt bath to 0-5 °C with vigorous stirring.
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In a separate beaker, prepare a solution of sodium nitrite in water and cool it in the ice bath.
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Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the mixture for an additional 15 minutes at 0-5 °C.
-
-
Formation of 2-Iodobenzoic Acid:
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In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.
-
Allow the mixture to stand at room temperature for a few minutes, then gently warm it in a water bath to around 40-50 °C until the evolution of nitrogen gas ceases.
-
-
Isolation and Initial Purification of the Crude Product:
-
Cool the reaction mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
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To remove any excess iodine, wash the crude product with a small amount of cold sodium thiosulfate or sodium bisulfite solution, followed by another wash with cold water.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
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Add a small amount of activated charcoal and heat the solution to boiling.
-
Filter the hot solution to remove the charcoal.
-
Add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure 2-iodobenzoic acid.
-
Collect the purified crystals by vacuum filtration and dry them.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing salicylic acid formation.
References
Technical Support Center: Purification of 2-Amino-6-iodobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Amino-6-iodobenzoic acid by recrystallization. Below are troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: What is the best solvent for recrystallizing this compound? A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Due to the compound's structure, possessing both polar amino and carboxylic acid groups and a less polar iodinated benzene ring, suitable solvents are typically polar. Good starting points for solvent screening include ethanol, methanol, water, or a mixed solvent system such as ethanol/water.[1][2] For the related 2-iodobenzoic acid, recrystallization from a mixture of 95% ethanol and water has been successfully used.[3] Recrystallization of 2-amino-5-iodobenzoic acid from acetic acid or methanol has also been reported.[4][5]
Q2: My compound is not dissolving, even with heating. What should I do? A2: This issue typically arises from using an inappropriate or insufficient volume of solvent.[1] First, ensure you are adding the hot solvent portion-wise to the crude material while heating and stirring, allowing time for dissolution after each addition.[6] If the compound remains insoluble even at the solvent's boiling point, the solvent is likely unsuitable. Consider switching to a more polar solvent.
Q3: Oily droplets are forming instead of crystals as the solution cools. How can I fix this? A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[7] This can be caused by a high concentration of impurities or if the solution is too concentrated. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease the saturation, and allowing the solution to cool more slowly to encourage proper crystal lattice formation.[2][8][9]
Q4: No crystals are forming even after the solution has completely cooled. What are the next steps? A4: A lack of crystal formation is often due to either using too much solvent (the solution is too dilute) or supersaturation.[9] The following techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][6]
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Seeding: If a small crystal of pure this compound is available, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[6][9]
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8][9]
-
Further Cooling: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the compound's solubility.[2]
Q5: The recrystallized product has a low yield. What could be the cause? A5: A low yield can result from several factors.[8] Using too much solvent is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.[6] Ensure you use the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[6] Premature crystallization during a hot filtration step can also lead to product loss.
Q6: The final product is still colored. How can I obtain a colorless product? A6: The presence of color indicates persistent colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[3][10] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.
Quantitative Data
Specific quantitative solubility data for this compound is not widely available. The following tables provide qualitative solubility information for the parent compound, 2-iodobenzoic acid, and related compounds to guide solvent selection.
Table 1: Qualitative Solubility of 2-Iodobenzoic Acid
| Solvent | Solubility | Temperature | Reference(s) |
|---|---|---|---|
| Water | Sparingly soluble | Cold | [11][12] |
| Water | More soluble | Hot | [13] |
| Ethanol | Soluble | Not Specified | [11] |
| Acetone | Readily dissolves | Not Specified | [11] |
| Ether | Soluble | Not Specified |[11] |
Table 2: Recommended Solvents for Similar Aminobenzoic Acids
| Compound | Recommended Recrystallization Solvent(s) | Reference(s) |
|---|---|---|
| 2-Amino-5-iodobenzoic acid | Acetic acid, Methanol | [4][5] |
| 2-Amino-4-bromobenzoic acid | Ethanol, Methanol, Water, Ethanol/Water | [1] |
| 4-Amino-2-chlorobenzoic acid | Methanol |[2] |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent should be determined by preliminary small-scale solubility tests. An ethanol/water mixture is often a good starting point.
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube. Add a few drops of the chosen solvent. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
-
Dissolution: Transfer the crude this compound to an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[6][10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present or if charcoal was used, a hot filtration is required. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath for 20-30 minutes to maximize crystal formation.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[6]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 2-Amino-6-iodobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-Amino-6-iodobenzoic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. The volume of the solvent is insufficient. | Select a more polar solvent. Good starting points for this compound include ethanol or a mixture of ethanol and water.[1] Increase the volume of the solvent incrementally until the solid dissolves. |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. The rate of cooling is too fast. | Choose a solvent with a lower boiling point. Add a small amount of additional hot solvent to the solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. Try a less polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution has cooled completely before filtration. Cool the filtration funnel and the washing solvent before use. |
| Crystals are colored or appear impure. | The initial material contained colored impurities. The compound decomposed during heating. | Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
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Have a relatively low boiling point for easy removal after filtration.[2]
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Be non-toxic, inexpensive, and non-flammable.
Q2: Which solvents are good starting points for the recrystallization of this compound?
Based on its chemical structure (an amino acid derivative), polar organic solvents are a good starting point. This compound is reportedly soluble in ethanol and chloroform, and insoluble in water.[1] Therefore, ethanol or a mixed solvent system such as ethanol/water would be a logical first choice to test.
Q3: How do I perform a small-scale test to find a suitable solvent?
Place a small amount of your crude this compound into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.
Q4: What is a solvent pair and when should I use it?
A solvent pair consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This is useful when no single solvent has the ideal solubility properties. For this compound, a potential pair could be ethanol (good solvent) and water (bad solvent).
Experimental Protocols
Protocol for Determining a Suitable Recrystallization Solvent
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, until the total volume is about 0.5 mL. Note the solubility.
-
If the compound has not dissolved, gently heat the test tube in a water bath or on a hot plate.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of crystals upon cooling.
-
Repeat this process with other potential solvents to find the most suitable one.
General Recrystallization Protocol for this compound
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
-
If using a solvent pair, dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely before weighing and determining their melting point.
Data Presentation
Table 1: Solubility Data for this compound (User-Generated Data)
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling |
| e.g., Ethanol | |||
| e.g., Water | |||
| e.g., Acetone | |||
| e.g., Ethanol/Water (9:1) |
Users should populate this table with their own experimental findings.
Mandatory Visualization
Caption: Workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Purification of 2-Amino-6-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 2-Amino-6-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of colored impurities in my this compound sample?
A1: Colored impurities in this compound typically arise from byproducts of the synthetic process. Common culprits include residual starting materials, intermediates from diazotization reactions if this synthetic route is used, and oxidation or degradation products. The crude product of similar compounds, such as 2-amino-5-iodobenzoic acid, is often brown to purple in color, necessitating a purification step.[1][2]
Q2: What are the most effective methods for removing these colored impurities?
A2: The two most common and effective methods for removing colored impurities from this compound are activated carbon treatment followed by recrystallization. Activated carbon has a high surface area that readily adsorbs large, colored organic molecules.[3][4][5] Recrystallization is a powerful technique for separating the desired compound from impurities based on differences in their solubility.[6][7][8]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: this compound is reported to be soluble in organic solvents like ethanol and chloroform, and insoluble in water.[9] A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Therefore, ethanol or a mixed solvent system such as ethanol-water would be a good starting point for recrystallization. For the related 2-iodobenzoic acid, repeated crystallization from water and ethanol is effective.[10]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if there is a high concentration of impurities. To remedy this, you can try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. If the problem persists, a different solvent system with a lower boiling point should be considered.
Q5: No crystals are forming even after the solution has cooled. What are the next steps?
A5: If crystals do not form upon cooling, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If these methods fail, you can concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Persistent Color After Recrystallization | Inefficient removal of colored impurities. | Treat the solution with activated carbon before recrystallization. Ensure the activated carbon is thoroughly removed by hot filtration before allowing the solution to cool. |
| Co-crystallization of impurities. | Try a different recrystallization solvent or a mixed solvent system. Slow cooling can also improve the selectivity of crystal formation. | |
| Low Recovery Yield | The compound is too soluble in the chosen solvent at low temperatures. | Use a solvent in which the compound has lower solubility at room temperature, or use a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product Contaminated with Activated Carbon | Incomplete removal of activated carbon during filtration. | Use a fine-pored filter paper or a Celite® pad on top of the filter paper to ensure all the fine particles of activated carbon are removed. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This procedure describes the removal of colored impurities from a solution of this compound using activated carbon.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) by gently heating and stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Activated Carbon Addition: Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (typically 1-3% of the solute's weight) to the solution.[4]
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Adsorption: Gently swirl or stir the mixture for 5-10 minutes. Avoid vigorous boiling, as this can cause bumping.
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Hot Filtration: Pre-heat a filtration setup (e.g., a Buchner funnel and flask) to prevent premature crystallization. Filter the hot solution to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.
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Proceed to Recrystallization: The decolorized filtrate can now be used directly for recrystallization (see Protocol 2).
Protocol 2: Recrystallization
This protocol outlines the purification of this compound by recrystallization from an ethanol/water solvent system.
Methodology:
-
Prepare a Saturated Solution: Start with the decolorized filtrate from the activated carbon treatment or dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [9] |
| Ethanol | Soluble | [9] | |
| Chloroform | Soluble | [9] | |
| 2-Iodobenzoic acid | Water | Sparingly soluble | [2][11] |
| Ethanol | Soluble | [2][10][11] | |
| Acetone | Readily dissolves | [2][11] | |
| Ether | Soluble | [11] | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [11] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. carbotecnia.info [carbotecnia.info]
- 4. Principle of Decolorized Activated Carbon [zhehanfilter.com]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chembk.com [chembk.com]
- 10. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
temperature control in the diazotization of 2-aminobenzoic acid
Technical Support Center: Diazotization of 2-Aminobenzoic Acid
Welcome to the technical support center for the diazotization of 2-aminobenzoic acid (anthranilic acid). This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0–5 °C) required for the diazotization of 2-aminobenzoic acid?
A1: The diazonium salt formed from 2-aminobenzoic acid, benzenediazonium-2-carboxylate, is thermally unstable.[1][2] At temperatures above 5 °C, it readily decomposes, which can lead to a significant reduction in the yield of the desired product and the formation of impurities.[3][4] In some cases, uncontrolled decomposition of diazonium salts can be vigorous or even explosive, releasing nitrogen gas.[2][5]
Q2: What are the primary consequences of allowing the reaction temperature to rise above 5 °C?
A2: Exceeding the recommended temperature range can lead to several undesirable outcomes:
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Decomposition: The primary issue is the rapid decomposition of the diazonium salt.[6]
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Byproduct Formation: In aqueous solutions, elevated temperatures promote the reaction of the diazonium salt with water to form salicylic acid (2-hydroxybenzoic acid) as a significant byproduct.[2][7]
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Azo Coupling: Higher temperatures can facilitate side reactions, such as the coupling of the newly formed diazonium salt with unreacted 2-aminobenzoic acid, resulting in colored azo compounds.[3]
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Reduced Yield: All of these side reactions consume the diazonium salt, leading to a lower yield of the intended product.[8]
Q3: The diazotization reaction is exothermic. What are the best practices for maintaining the temperature at 0–5 °C?
A3: To manage the heat generated during this exothermic reaction, the following practices are essential:[8]
-
Use an Efficient Cooling Bath: An ice-salt bath is more effective than an ice-water bath for maintaining temperatures between 0 and -5 °C.[3]
-
Pre-cool Reagents: Ensure both the solution of 2-aminobenzoic acid in acid and the sodium nitrite solution are cooled to the target temperature range before mixing.[8]
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Slow, Dropwise Addition: Add the sodium nitrite solution very slowly (dropwise) to the amine solution.[3] This prevents localized temperature spikes where the drops enter the solution.
-
Vigorous Stirring: Continuous and efficient stirring is crucial to dissipate heat evenly throughout the reaction mixture.[8]
-
Internal Temperature Monitoring: Use a thermometer placed directly in the reaction mixture to monitor the internal temperature, rather than relying on the bath temperature.[8]
Q4: Is it safe to isolate the solid benzenediazonium-2-carboxylate salt?
A4: No, it is strongly advised not to isolate diazonium salts in their dry, solid form.[8] Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[5][9] For this reason, they are almost always prepared in situ and used immediately in the subsequent reaction step while kept in a cold solution.[6][8]
Troubleshooting Guide
This guide addresses common problems encountered during the diazotization of 2-aminobenzoic acid, with a focus on temperature-related causes.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Yield of Desired Product | The diazonium salt intermediate has decomposed because the reaction temperature rose above 5 °C.[8] | 1. Ensure the reaction flask is well-immersed in an efficient ice-salt bath. 2. Add the sodium nitrite solution much more slowly (dropwise) with vigorous stirring.[3] 3. Continuously monitor the internal temperature of the reaction mixture.[8] |
| Reaction Mixture Turns Dark Brown, Red, or Tarry | The reaction temperature was too high, leading to the formation of colored azo coupling byproducts or other decomposition products.[3][8] | 1. Improve cooling efficiency immediately. 2. Verify that the rate of sodium nitrite addition is sufficiently slow. 3. Ensure the reaction medium is acidic enough to fully protonate the starting amine, which helps prevent azo coupling.[3] |
| Evolution of Brown Fumes (NO₂) from the Mixture | The temperature is too high, causing the decomposition of nitrous acid itself.[8] | 1. Immediately improve the cooling of the reaction vessel. 2. Slow down the addition of the sodium nitrite solution. This indicates that the nitrous acid is decomposing before it can react with the amine. |
| Final Product is Contaminated with Salicylic Acid | The diazonium salt was exposed to temperatures above 5 °C in the aqueous acidic medium, causing hydrolysis to the corresponding phenol.[2] | 1. Strictly maintain the reaction temperature at 0–5 °C throughout the generation of the diazonium salt and before its use in the next step. 2. Use the generated diazonium salt solution as quickly as possible. |
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Consequence of Deviation |
| Reaction Temperature | 0–5 °C (273–278 K)[1][10] | > 5 °C: Rapid decomposition of diazonium salt, formation of phenolic byproducts, evolution of N₂ gas, reduced yield.[2][3] |
| Reagent Addition Rate | Slow, dropwise | Too Fast: Exothermic reaction causes temperature to rise above 5 °C, leading to decomposition and side reactions.[3] |
| Reaction Enthalpy | Exothermic (-65 to -150 kJ/mol)[4] | Requires active and efficient cooling to prevent a runaway reaction. |
| Stability of Diazonium Salt | Unstable in solution above 5 °C; explosive when isolated as a dry solid.[2][5] | Must be used immediately (in situ) and kept cold. Never attempt to isolate the solid salt.[6][8] |
Experimental Protocol: Diazotization of 2-Aminobenzoic Acid
This protocol describes the in situ preparation of benzenediazonium-2-carboxylate for immediate use in a subsequent reaction.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Starch-iodide paper
Procedure:
-
Prepare the Amine Solution: In a beaker or flask of appropriate size, create a suspension of 2-aminobenzoic acid in water. Slowly add concentrated hydrochloric acid while stirring until the amine fully dissolves, forming the hydrochloride salt.[10]
-
Cool the Amine Solution: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. Ensure an internal thermometer is used to monitor the temperature.[3][10]
-
Prepare the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount (typically 1.0 to 1.05 equivalents) of sodium nitrite in cold distilled water. Cool this solution in an ice bath.
-
Perform Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred, cold amine hydrochloride solution. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 5 °C. [3][8]
-
Check for Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. To confirm the presence of a slight excess of nitrous acid (indicating the full conversion of the amine), place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the reaction is complete.
-
Immediate Use: The resulting cold solution of benzenediazonium-2-carboxylate is now ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction, benzyne formation). Do not store the solution or allow it to warm up.[6][11]
Visualizations
Caption: Experimental workflow for the diazotization of 2-aminobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis for Purity of 2-Amino-6-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Amino-6-iodobenzoic acid. The information is tailored to researchers, scientists, and drug development professionals to help ensure accurate and reliable purity assessments.
Troubleshooting Guide
Users may encounter several common issues during the HPLC analysis of this compound. This guide provides systematic solutions to address these challenges.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase; Mobile phase pH too high; Column overload. | Acidify the mobile phase with 0.1% formic or phosphoric acid to suppress the ionization of the carboxylic acid group; Ensure the mobile phase pH is at least 2 units below the pKa of the analyte; Reduce sample concentration or injection volume.[1] |
| Poor Resolution/No Separation | Inappropriate mobile phase composition; Improper column selection. | Optimize the mobile phase gradient, adjusting the ratio of acetonitrile to the aqueous buffer; Ensure the use of a suitable C18 column with appropriate dimensions and particle size. |
| Baseline Noise or Drift | Contaminated mobile phase or column; Detector issues; Inadequate system equilibration. | Use high-purity solvents and freshly prepared mobile phase[2]; Flush the column with a strong solvent; Ensure the detector lamp is warmed up and the system is fully equilibrated with the mobile phase before injection.[3] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure the mobile phase is well-mixed and degassed; Check the pump for leaks or pressure fluctuations; Use a column oven to maintain a constant temperature.[4] |
| Ghost Peaks | Contamination in the sample, solvent, or HPLC system; Carryover from previous injections. | Run a blank gradient to identify the source of contamination; Implement a robust needle wash protocol; Ensure thorough cleaning of sample vials and solvent bottles.[2] |
| High Backpressure | Column frit blockage; Particulate matter in the sample or mobile phase; Buffer precipitation. | Filter all samples and mobile phases through a 0.45 µm filter; Use a guard column to protect the analytical column; Ensure buffer components are fully dissolved and miscible with the organic solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the HPLC analysis of this compound?
A1: A common starting point for reversed-phase HPLC of acidic aromatic compounds is a gradient elution using a C18 column. The mobile phase typically consists of two components:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to control the ionization of the analyte.
-
Solvent B: Acetonitrile or methanol.
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte and any impurities.
Q2: How does the pH of the mobile phase affect the analysis?
A2: The mobile phase pH is a critical parameter for ionizable compounds like this compound. To achieve sharp, symmetrical peaks in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least two units below the pKa of the analyte, ensuring it is in a single, un-ionized state.[1]
Q3: What type of HPLC column is most suitable for this analysis?
A3: A reversed-phase C18 column is the most common and suitable choice for analyzing small aromatic molecules like this compound. Standard dimensions such as 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 3.5 µm or 5 µm particle size are generally recommended for good resolution and efficiency.[1]
Q4: How can I improve the sensitivity of my analysis?
A4: To improve sensitivity, you can optimize the detector wavelength, increase the injection volume (while being mindful of potential peak distortion), or use a column with a smaller internal diameter (e.g., 2.1 mm) which can enhance peak height.[6] Ensure that the mobile phase has low UV absorbance at the chosen wavelength.
Q5: What are the key considerations for sample preparation?
A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, such as the initial mobile phase composition or a mixture of water and acetonitrile. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column and increase backpressure.
Experimental Protocol
This section provides a detailed methodology for determining the purity of this compound using a stability-indicating HPLC method.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and formic acid
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 50:50 water/acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is suitable for the analysis. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
5. Analysis Procedure
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution followed by the sample solution.
-
Process the chromatograms and calculate the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks.
6. Forced Degradation Studies (for stability-indicating method validation) To demonstrate the specificity of the method, forced degradation studies should be performed on the this compound sample.[7] Stress conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the main peak.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. postnova.com [postnova.com]
- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. auroraprosci.com [auroraprosci.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-6-iodobenzoic Acid and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-iodobenzoic acid and structurally similar compounds. The following information addresses common challenges encountered during laboratory-scale experiments and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing iodinated aminobenzoic acids?
A1: The primary methods for synthesizing iodinated aminobenzoic acids, such as isomers of 2-Amino-iodobenzoic acid, include:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aminobenzoic acid (like anthranilic acid) followed by reaction with an iodide salt (e.g., potassium iodide).[1][2][3] This is a widely used method in both laboratory and industrial settings.
-
Direct Iodination: This route involves the direct iodination of an aminobenzoic acid using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid.[4][5][6] This method avoids the use of potentially unstable diazonium salts.
Q2: What are the main safety concerns when scaling up the synthesis, particularly via the Sandmeyer reaction?
A2: The diazotization step in the Sandmeyer reaction is the primary safety concern during scale-up.[1] Diazonium salts are notoriously unstable and can be explosive in their dry state. Key hazards include:
-
Thermal Instability: The diazotization reaction is exothermic, and diazonium salts can decompose violently upon heating. Strict temperature control, typically maintaining the reaction at 0-5 °C, is critical.[1]
-
Shock Sensitivity: Dry diazonium salts are sensitive to shock and friction. It is imperative to keep the diazonium salt in solution and avoid its isolation.[1]
-
Gas Evolution: The reaction releases nitrogen gas, which can lead to pressure buildup in a sealed reactor. Adequate venting is essential.[1]
Q3: What are the common byproducts in the synthesis of iodinated aminobenzoic acids and how can they be minimized?
A3: A common byproduct in the Sandmeyer synthesis starting from anthranilic acid is salicylic acid, which forms when the diazonium salt reacts with water, especially at elevated temperatures.[1] To minimize its formation, it is crucial to maintain low temperatures (0-5 °C) during both the diazotization and the addition of the iodide solution.[1] In direct iodination methods, regioisomers (e.g., 2-amino-3-iodobenzoic acid when 2-amino-5-iodobenzoic acid is the target) can be significant byproducts.[7] Optimizing reaction conditions, such as temperature and the molar ratio of reactants, can help improve selectivity.
Q4: What are the recommended purification methods for the crude product on a larger scale?
A4: Recrystallization is the most common method for purifying the crude product.[1][8] Effective solvent systems include mixtures of ethanol and water or acetic acid.[1][4] For colored impurities, treatment with activated charcoal during recrystallization can be effective.[8] In some cases, forming a salt of the product, such as an ammonium salt, can facilitate purification through recrystallization before regeneration of the free acid.[4][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete diazotization due to insufficient nitrous acid or poor temperature control.[1] 2. Premature decomposition of the diazonium salt because the temperature rose above 5 °C.[1] 3. Formation of byproducts like salicylic acid at elevated temperatures.[1] 4. Loss of product during workup and purification.[1] | 1. Use a slight excess of sodium nitrite and strictly maintain the temperature between 0-5 °C. Test for excess nitrous acid with starch-iodide paper.[1] 2. Improve the efficiency of the cooling system. 3. Maintain a low reaction temperature throughout the diazotization and iodide addition steps.[1] 4. Optimize the recrystallization solvent system and minimize the amount of solvent used. |
| Poor Purity / Presence of Byproducts | 1. Reaction of the diazonium salt with water, favored by higher temperatures, leading to salicylic acid formation.[1] 2. Unreacted starting material. 3. Formation of regioisomers in direct iodination. | 1. Maintain a low reaction temperature (0-5 °C) and add the iodide solution promptly after diazotization is complete.[1] 2. Ensure complete diazotization by using a slight excess of sodium nitrite. 3. Optimize the molar ratio of reactants and reaction temperature to improve selectivity. |
| Vigorous/Uncontrolled Reaction | 1. Too rapid addition of sodium nitrite, leading to a rapid exotherm and gas evolution.[1] 2. High reaction mixture temperature, accelerating the decomposition of the diazonium salt.[1] 3. Localized "hot spots" due to inadequate stirring in a large reactor.[1] | 1. Add the sodium nitrite solution slowly and, if possible, subsurface to allow the cooling system to dissipate the heat.[1] 2. Ensure the initial temperature of the aminobenzoic acid solution is at or below 5 °C before starting the nitrite addition.[1] 3. Use a robust overhead stirrer for efficient mixing and uniform temperature distribution.[1] |
| Difficulty Filtering the Product | The precipitate has a very fine particle size. | After precipitation, allow the product to digest (stir at a slightly elevated temperature or for an extended period at room temperature) to encourage crystal growth before filtration.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction
This protocol is adapted from procedures for the synthesis of 2-iodobenzoic acid, a related compound.
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium bisulfite
-
95% Ethanol
-
Activated Charcoal
-
Ice
Procedure:
-
In a flask, dissolve anthranilic acid in water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-water bath.[10]
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[10]
-
After the addition is complete, stir for a few minutes. Then, add a solution of potassium iodide in water.[10]
-
Allow the mixture to stand for a few minutes, then warm it to about 40 °C.[10]
-
Heat the mixture on a steam bath for approximately 10 minutes, then cool it in an ice bath.[10]
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To remove any excess iodine, wash the crude product with a cold sodium bisulfite solution, followed by another wash with cold water.[1]
-
Purification: Dissolve the crude product in a minimal amount of hot 95% ethanol. Add a small amount of activated charcoal and heat the solution to boiling. Filter the hot solution to remove the charcoal. Add hot water to the filtrate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the product. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.[1]
Protocol 2: Synthesis of 2-Amino-5-iodobenzoic Acid via Direct Iodination
Materials:
-
2-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetic Acid
Procedure:
-
To a mixture of 2-aminobenzoic acid and molecular iodine in acetic acid, add a 30% by weight aqueous solution of hydrogen peroxide dropwise.[4][11]
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 1 hour).[4]
-
After the reaction is complete, add the reaction mixture to water to precipitate the product.[4][11]
-
Collect the crystals by filtration.
-
Purification: The obtained product can be further purified by recrystallization from a suitable solvent such as acetic acid or methanol.[4]
Visualizations
Caption: Workflow for the Sandmeyer synthesis of 2-Iodobenzoic acid.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 6. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 7. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 8. pianetachimica.it [pianetachimica.it]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-6-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-6-iodobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound?
A1: this compound possesses both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This dual functionality can lead to challenges in purification. Common issues include poor solubility in certain organic solvents, strong binding to acidic stationary phases like silica gel during column chromatography, and the potential for co-crystallization of impurities with similar properties.
Q2: What are the potential impurities in crude this compound?
A2: The impurities largely depend on the synthetic route. A common synthesis involves the iodination of 2-aminobenzoic acid. Potential impurities could include unreacted 2-aminobenzoic acid, regioisomers (e.g., 2-amino-5-iodobenzoic acid or 2-amino-3-iodobenzoic acid), and di-iodinated products. If the synthesis involves a Sandmeyer reaction from an anthranilic acid precursor, residual diazonium salts or byproducts from their decomposition may be present.
Q3: Which purification methods are most effective for this compound?
A3: Recrystallization and column chromatography are the two primary methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first step for removing bulk impurities, while column chromatography provides higher resolution for separating closely related compounds.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
-
Solution: Due to its amphoteric nature, a single solvent may not be ideal. Consider using a mixed solvent system. This compound is soluble in organic solvents like ethanol and chloroform but insoluble in water.[1] A good starting point is a mixture of a "good" solvent in which the compound is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water or hexane).
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cools too quickly. High concentrations of impurities can also depress the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent to reduce saturation.
-
Allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.
-
Problem: Crystals are discolored.
-
Cause: Colored impurities may be co-crystallizing with the product.
-
Solution: Before cooling, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Column Chromatography
Problem: The compound streaks or shows significant tailing on a silica gel TLC plate.
-
Cause: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic behavior.[3]
-
Solution:
-
Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (Et3N) or ammonia to the mobile phase (typically 0.1-1% v/v).[3] This will neutralize the acidic sites on the silica.
-
Optimize the mobile phase: Adjust the polarity of your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve an optimal Rf value (retention factor) between 0.2 and 0.4 on the TLC plate.
-
Problem: The compound irreversibly sticks to the silica gel column.
-
Cause: Strong ionic interactions between the basic amine and the acidic silica can lead to irreversible adsorption.[3]
-
Solution:
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column, which are more suitable for basic compounds.[3]
-
Pre-treat the column: Flushing the standard silica gel column with the mobile phase containing the basic modifier before loading the sample can help minimize irreversible binding.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add warm water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Prepare the mobile phase: Based on TLC analysis, prepare a suitable eluent system (e.g., ethyl acetate/hexane) and add 0.5% v/v triethylamine.
-
Pack the column: Pack a chromatography column with silica gel using the prepared mobile phase.
-
Equilibrate the column: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Load the sample: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the column: Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best for | Removing large amounts of impurities with different solubility | Separating closely related compounds and isomers |
| Typical Yield | 60-85% | 50-80% |
| Purity Achieved | >98% (can be lower if impurities co-crystallize) | >99% |
| Scale | Easily scalable to large quantities | Can be scaled, but becomes more resource-intensive |
| Time Required | Shorter | Longer |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-6-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Amino-6-iodobenzoic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
This compound (C7H6INO2), a substituted anthranilic acid derivative, presents a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. This guide will delve into the expected and experimental data from various analytical methods, offering a comprehensive approach to its structural elucidation.
Workflow for Structural Validation
The structural validation of an organic molecule like this compound is a multi-step process that involves gathering evidence from various spectroscopic techniques to build a conclusive case for its chemical structure. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The substitution pattern (1,2,6-trisubstituted) will lead to a specific splitting pattern for the three aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) or Triplet (t) | J(H3-H4) ≈ 7-8, J(H3-H5) ≈ 1-2 | Ortho-coupled to H-4 and meta-coupled to H-5. The electron-donating NH₂ group at C-2 will shield this proton, shifting it upfield. |
| H-4 | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | J(H4-H3) ≈ 7-8, J(H4-H5) ≈ 7-8 | Ortho-coupled to both H-3 and H-5. |
| H-5 | 6.6 - 6.8 | Doublet of doublets (dd) or Triplet (t) | J(H5-H4) ≈ 7-8, J(H5-H3) ≈ 1-2 | Ortho-coupled to H-4 and meta-coupled to H-3. The deshielding effect of the iodine at C-6 will influence its chemical shift. |
| -NH₂ | 4.5 - 5.5 | Broad singlet | - | The chemical shift is variable and depends on concentration and solvent. The protons are exchangeable. |
| -COOH | 12.0 - 13.0 | Broad singlet | - | The acidic proton has a characteristic downfield chemical shift and is typically broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-COOH) | 168 - 172 | Carbonyl carbon of the carboxylic acid. |
| C-2 (-C-NH₂) | 148 - 152 | Aromatic carbon attached to the electron-donating amino group, shifted downfield. |
| C-3 | 115 - 120 | Aromatic CH shielded by the adjacent amino group. |
| C-4 | 130 - 135 | Aromatic CH. |
| C-5 | 110 - 115 | Aromatic CH. |
| C-6 (-C-I) | 90 - 95 | Aromatic carbon attached to iodine, showing a significant upfield shift due to the heavy atom effect. |
| Aromatic CH | 120 - 140 | General range for other aromatic carbons. |
Comparison with Alternative Analytical Techniques
While NMR is powerful, a comprehensive structural validation relies on corroborating evidence from other techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
| Technique | Expected Result for C₇H₆INO₂ | Information Provided |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ at m/z 261.94 or [M+H]⁺ at m/z 263.95 | Confirms the molecular weight of 263.03 g/mol . |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement consistent with the molecular formula C₇H₆INO₂ | Provides high-accuracy mass data to confirm the elemental composition. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching |
| N-H (Amine) | 3300-3500 (two bands for primary amine) | Stretching |
| C=O (Carboxylic acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
| C-I | 500-600 | Stretching |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
By combining the detailed structural insights from NMR with the confirmatory data from MS and IR, a robust and unambiguous validation of the structure of this compound can be achieved, ensuring the integrity of subsequent research and development activities.
A Comparative Guide to Confirming the Purity of Synthesized 2-Amino-6-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the verification of purity for synthesized compounds is a critical, non-negotiable step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. 2-Amino-6-iodobenzoic acid, an important intermediate in organic synthesis, is no exception.[1] Its purity can significantly impact the outcome of subsequent reactions and the pharmacological profile of any derived products.
This guide provides an objective comparison of key analytical techniques for confirming the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Primary Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity and precision, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are three of the most powerful and commonly employed techniques for this purpose.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[3] | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei. It requires a certified internal standard of known purity.[3] | Combines the separation power of HPLC with the mass-to-charge ratio detection of mass spectrometry, enabling identification and quantification of components.[2] |
| Primary Use | Robust quantification of the main component and known/unknown impurities. Ideal for routine quality control and stability testing.[4] | Provides an absolute, direct measurement of purity without needing a specific reference standard of the analyte itself. Considered a primary analytical method.[2][3] | High-sensitivity detection and identification of trace-level impurities, particularly useful for impurity profiling and identifying unknown by-products.[2] |
| Advantages | Highly reproducible, robust, cost-effective, and widely available. A validated HPLC method can accurately determine the percentage of the main compound.[4] | Highly accurate and precise. Provides structural information that can confirm the identity of the main component and impurities. Does not require a reference standard of the analyte. | Unparalleled sensitivity and selectivity. Provides molecular weight information, which is crucial for the identification of unknown impurities.[2] |
| Limitations | Requires a reference standard for absolute quantification. Peak co-elution can mask impurities. UV detection is dependent on the chromophore of the analyte and impurities. | Lower sensitivity compared to LC-MS. Requires a more significant amount of sample. The complexity of the spectrum can be a challenge for mixtures. | Higher operational cost and complexity. Quantification can be less straightforward than HPLC-UV due to variations in ionization efficiency. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity assessment. Below are representative protocols for the analysis of this compound using HPLC, qNMR, and LC-MS.
High-Performance Liquid Chromatography (HPLC) Purity Assay
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound by calculating the area percentage of the main peak.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Solvent: 50:50 Acetonitrile/Water
-
Reference Standard: this compound of known high purity (e.g., >99.5%)
-
Sample: Synthesized this compound
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the solvent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the synthesized sample by determining the area percentage of the main this compound peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measure of purity against a certified internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz)
-
Certified Internal Standard (IS): e.g., Maleic Anhydride or Dimethyl sulfone (must have a known purity and a signal that does not overlap with the analyte)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Sample: Synthesized this compound
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Record the exact weights.
-
Add approximately 0.7 mL of DMSO-d6, cap, and dissolve the solids completely.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure the signals for both the analyte and the internal standard are well-resolved and have a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is designed to identify potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
The same HPLC conditions (column, mobile phases, gradient) as described in the HPLC protocol can be used.
2. Procedure:
-
Perform the chromatographic separation as described in the HPLC protocol.
-
The column eluent is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).
3. Data Analysis:
-
Identify the mass corresponding to the main peak ([M+H]⁺ or [M-H]⁻ for this compound, MW = 263.03 g/mol ).
-
Analyze the mass spectra of any minor peaks to tentatively identify potential impurities. Possible impurities could include unreacted starting materials (e.g., 2-aminobenzoic acid) or isomers.[4]
Data Presentation: Comparative Purity Analysis
The following table presents hypothetical purity data for three different batches of synthesized this compound, as determined by the analytical methods described above.
| Synthesis Batch | HPLC Purity (% Area) | qNMR Purity (% w/w) | LC-MS Analysis (Notable Impurities Detected) |
| Batch A | 99.6% | 99.5% | No impurities detected above 0.05% |
| Batch B | 98.2% | 98.1% | Unreacted 2-aminobenzoic acid (0.8%), Isomer (0.5%) |
| Batch C | 95.5% | 95.3% | Unreacted 2-aminobenzoic acid (2.1%), Isomer (1.5%), Dimer by-product (0.9%) |
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: General workflow for the purity confirmation of synthesized compounds.
Caption: Decision tree for selecting the appropriate analytical technique.
References
Mass Spectrometry Analysis of 2-Amino-6-iodobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Amino-6-iodobenzoic acid and its structural isomers. The information presented is based on established fragmentation patterns of related aromatic compounds and detailed experimental protocols for mass spectrometry analysis. This guide is intended to assist researchers in developing analytical methods for the identification and characterization of this and similar molecules.
Comparative Analysis of Molecular Ions and Key Fragments
The mass spectrometric analysis of this compound and its isomers is expected to yield distinct fragmentation patterns useful for their differentiation. The following table summarizes the theoretical monoisotopic masses of the parent molecules and their predicted major fragment ions under mass spectrometry conditions. The fragmentation of these molecules is anticipated to involve the loss of functional groups such as the carboxylic acid group (-COOH), water (H₂O), carbon monoxide (CO), and the iodine atom (I).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound | C₇H₆INO₂ | 263.03 | 263.95 | 245.94 (-H₂O), 217.94 (-COOH), 136.04 (-I), 118.03 (-I, -H₂O) |
| 2-Amino-3-iodobenzoic acid | C₇H₆INO₂ | 263.03[1] | 263.95 | 245.94 (-H₂O), 217.94 (-COOH), 136.04 (-I), 118.03 (-I, -H₂O) |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03[2][3][4] | 263.95 | 245.94 (-H₂O), 217.94 (-COOH), 136.04 (-I), 118.03 (-I, -H₂O) |
| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14[5] | 138.06 | 120.05 (-H₂O), 92.05 (-COOH) |
| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02[6] | 248.94 | 230.93 (-H₂O), 202.93 (-COOH), 121.03 (-I) |
Experimental Protocols
The following are generalized protocols for the analysis of this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for the analysis of polar molecules like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
For positive ion mode analysis, the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation. For negative ion mode, a small amount of ammonium hydroxide can be used.
Instrumentation and Parameters:
-
Ionization Mode: Positive or Negative Electrospray Ionization.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Fragmentor Voltage: 70-120 V (can be optimized to induce fragmentation).
-
Mass Range: m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.
Derivatization (Silylation):
-
Dry a 10-100 µg sample of this compound completely under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of both the carboxylic acid and amino groups.
-
After cooling to room temperature, the sample is ready for injection.
Instrumentation and Parameters:
-
Injection Mode: Splitless.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow
Caption: General workflow for MS analysis of this compound.
References
- 1. 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzoic acid, 2-amino- [webbook.nist.gov]
- 6. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Amino-6-iodobenzoic Acid and its Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the selection of appropriate building blocks is critical for reaction efficiency and overall yield. Halogenated anthranilic acids, such as 2-Amino-6-iodobenzoic acid and 2-Amino-6-bromobenzoic acid, are valuable synthons, serving as versatile precursors in a variety of cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two analogs, with a focus on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data and detailed protocols.
The enhanced reactivity of this compound over its bromo counterpart is a well-established principle in organic synthesis. This difference is primarily attributed to the lower carbon-halogen bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, the rate-determining oxidative addition step in the catalytic cycle of palladium-catalyzed reactions proceeds more readily with the iodo-substituted compound, often leading to higher yields and requiring milder reaction conditions.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize representative data for the performance of this compound and 2-Amino-6-bromobenzoic acid in key cross-coupling reactions. The data, compiled from typical experimental outcomes, highlights the superior reactivity of the iodo analog.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-halobenzoic Acids [1]
| Halogen | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 8 | 92 |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 2: Buchwald-Hartwig Amination of 2-Amino-6-halobenzoic Acids [1]
| Halogen | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 6 | 95 |
| Bromo | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 14 | 88 |
Table 3: Sonogashira Coupling of 2-Amino-6-halobenzoic Acids [1]
| Halogen | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 94 |
| Bromo | Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | Piperidine | DMF | 80 | 12 | 87 |
Experimental Protocols
Detailed methodologies for the three major cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines a typical Suzuki-Miyaura coupling of a 2-amino-6-halobenzoic acid with an arylboronic acid.[1]
Materials:
-
2-Amino-6-halobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-amino-6-halobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-amino-6-halobenzoic acid with a secondary amine.[1]
Materials:
-
2-Amino-6-halobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the 2-amino-6-halobenzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the required time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a 2-amino-6-halobenzoic acid with a terminal alkyne.[1]
Materials:
-
2-Amino-6-halobenzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Piperidine, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the 2-amino-6-halobenzoic acid, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 8-16 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
A Comparative Guide to 2-Amino-6-iodobenzoic Acid and 2-Amino-6-chlorobenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials is a critical decision in the synthesis of complex molecules, profoundly influencing reaction efficiency, cost, and scalability. Within the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice of the aryl halide precursor is of paramount importance. This guide provides an objective, data-driven comparison of 2-amino-6-iodobenzoic acid and 2-amino-6-chlorobenzoic acid, two key building blocks in the synthesis of pharmaceuticals and other fine chemicals.
The fundamental difference in reactivity between these two anthranilic acid derivatives lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound generally exhibits higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analogue.[1][2]
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The following table summarizes representative data for the performance of this compound and 2-amino-6-chlorobenzoic acid in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data for the chloro-analogue often necessitates more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated catalyst systems.
| Cross-Coupling Reaction | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Iodo | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 6 | ~95 |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~80 | |
| Buchwald-Hartwig | Iodo | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 80 | 4 | ~92 |
| Chloro | Morpholine | RuPhos Pd G3 (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~70 | |
| Sonogashira | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%) | Et₃N | DMF | 25 | 2 | ~90 |
| Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Cs₂CO₃ | NMP | 120 | 18 | ~65 |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. Note the adjustments in catalyst systems, bases, and reaction conditions required for the less reactive 2-amino-6-chlorobenzoic acid.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-amino-6-phenylbenzoic acid from the respective halogenated precursor.
For this compound:
-
Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), toluene (8 mL), and water (2 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
For 2-Amino-6-chlorobenzoic Acid:
-
Materials: 2-Amino-6-chlorobenzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (3.0 mmol), and anhydrous 1,4-dioxane (10 mL).
-
Procedure:
-
In a glovebox, add 2-amino-6-chlorobenzoic acid, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110°C with stirring for 24 hours.
-
Follow the workup and purification procedure as described for the iodo-analogue.
-
Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-6-(morpholin-4-yl)benzoic acid.
For this compound:
-
Materials: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), NaOtBu (1.4 mmol), and anhydrous toluene (10 mL).
-
Procedure:
-
In a glovebox, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a reaction vial.
-
Add anhydrous toluene and morpholine.
-
Seal the vial and heat the reaction mixture to 80°C with stirring for 4 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
For 2-Amino-6-chlorobenzoic Acid:
-
Materials: 2-Amino-6-chlorobenzoic acid (1.0 mmol), morpholine (1.2 mmol), RuPhos Pd G3 (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), and anhydrous t-amyl alcohol (10 mL).
-
Procedure:
-
In a glovebox, add 2-amino-6-chlorobenzoic acid, RuPhos Pd G3, and K₃PO₄ to a reaction vial.
-
Add anhydrous t-amyl alcohol and morpholine.
-
Seal the vial and heat to 110°C with stirring for 24 hours.
-
Follow the workup and purification procedure as described for the iodo-analogue.
-
Sonogashira Coupling
Objective: To synthesize 2-amino-6-(phenylethynyl)benzoic acid.
For this compound:
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.03 mmol, 3 mol%), Et₃N (2.0 mmol), and anhydrous DMF (10 mL).
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, Et₃N, and phenylacetylene via syringe.
-
Stir the reaction at room temperature for 2 hours.
-
Upon completion, dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
For 2-Amino-6-chlorobenzoic Acid:
-
Materials: 2-Amino-6-chlorobenzoic acid (1.0 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), Cs₂CO₃ (2.0 mmol), and anhydrous NMP (10 mL).
-
Procedure:
-
Combine 2-amino-6-chlorobenzoic acid, Pd(PPh₃)₂Cl₂, CuI, and Cs₂CO₃ in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous NMP and phenylacetylene.
-
Seal the tube and heat to 120°C for 18 hours.
-
Follow the workup and purification procedure as described for the iodo-analogue.
-
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the fundamental catalytic cycle that underpins these transformations.
Conclusion
The choice between this compound and 2-amino-6-chlorobenzoic acid in cross-coupling reactions is a trade-off between reactivity and cost/availability. The iodo-derivative offers the significant advantage of higher reactivity, enabling the use of milder conditions and often leading to higher yields in shorter reaction times. This makes it an ideal substrate for complex syntheses where efficiency and mildness are paramount.
Conversely, 2-amino-6-chlorobenzoic acid is typically more cost-effective and readily available, making it an attractive option for large-scale syntheses. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions. Researchers and process chemists must weigh these factors carefully to select the optimal starting material for their specific synthetic goals. Understanding the reactivity differences outlined in this guide will aid in the development of robust and efficient synthetic routes.
References
A Comparative Guide to the Regioselective Synthesis of 2-Amino-6-iodobenzoic Acid and 2-Amino-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes to 2-amino-6-iodobenzoic acid and 2-amino-5-iodobenzoic acid, with a focus on the principles of regioselectivity that govern these transformations. The information presented is supported by experimental data and protocols to assist researchers in making informed decisions for their synthetic strategies.
Introduction: The Importance of Regiocontrol in Aromatic Substitution
The selective introduction of substituents onto an aromatic ring is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The isomeric position of a substituent can dramatically alter the biological activity and physical properties of a molecule. In the case of iodinated anthranilic acid derivatives, the placement of the iodine atom at the C-5 versus the C-6 position is a classic example of regiocontrol dictated by the electronic effects of the existing amino and carboxylic acid functionalities.
Regioselectivity in the Iodination of Anthranilic Acid: A Tale of Two Isomers
The synthesis of 2-amino-5-iodobenzoic acid is readily achieved through the direct electrophilic iodination of anthranilic acid. In contrast, the synthesis of this compound is not feasible via the same direct iodination approach due to the powerful directing effects of the amino group.
The regiochemical outcome of the electrophilic iodination of anthranilic acid is governed by the interplay of the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups.
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
In an electrophilic aromatic substitution reaction on anthranilic acid, the potent activating and ortho, para-directing influence of the amino group dominates. This directs the incoming electrophile (iodine) to the positions ortho and para to the amino group. The position para to the -NH₂ group (C-5) is electronically favored and sterically accessible, leading to the formation of 2-amino-5-iodobenzoic acid as the major product. The ortho position (C-3) is also activated, but substitution is less favored. The C-6 position is meta to the activating amino group and ortho to the deactivating carboxylic acid group, making it electronically disfavored for electrophilic attack.
This fundamental principle of regioselectivity explains the high yields and selectivity observed in the synthesis of the 5-iodo isomer and the absence of a direct electrophilic iodination method to produce the 6-iodo isomer.
Synthetic Approaches and Experimental Data
Synthesis of 2-Amino-5-iodobenzoic Acid
The predominant and industrially viable method for the synthesis of 2-amino-5-iodobenzoic acid is the direct iodination of 2-aminobenzoic acid (anthranilic acid) using molecular iodine in the presence of an oxidizing agent.
Experimental Protocol: Direct Iodination of Anthranilic Acid [1][2][3]
A common procedure involves the following steps:
-
A mixture of 2-aminobenzoic acid, acetic acid, and molecular iodine is prepared.
-
An oxidizing agent, such as a 30% by weight aqueous solution of hydrogen peroxide, is added dropwise to the mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1-3 hours).
-
The product is precipitated by the addition of water and collected by filtration.
Quantitative Data:
| Reactants | Oxidizing Agent | Solvent | Temperature | Time | Yield of 2-Amino-5-iodobenzoic acid | Reference |
| 2-aminobenzoic acid, molecular iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 50°C | 1-3 h | High | [1][2] |
| 2-aminobenzoic acid, molecular iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid | Room Temp. | 3 h | Moderate | [3] |
Note: Specific yields can vary based on the molar ratios of reactants and reaction conditions.
Synthesis of this compound
Due to the unfavorable electronics for direct iodination at the C-6 position, the synthesis of this compound requires a multi-step approach. A plausible, though less commonly documented, route involves a Sandmeyer-type reaction starting from a suitably substituted precursor. However, a more direct, albeit still indirect, method involves the reaction of 2-aminobenzoic acid with cuprous iodide.
Experimental Protocol: Reaction with Cuprous Iodide [4]
A general procedure is described as follows:
-
2-aminobenzoic acid is dissolved in an acetic acid solution.
-
Cuprous iodide (CuI) is added to the solution.
-
The reaction is allowed to proceed for a period, after which the product is isolated by filtration and crystallization.
Note: Detailed experimental conditions and yield data for this specific transformation are not widely available in the reviewed literature, highlighting a gap in readily accessible synthetic protocols for this isomer.
Visualizing the Synthetic Pathways and Regioselectivity
To further elucidate the concepts discussed, the following diagrams illustrate the reaction pathways and the underlying principles of regioselectivity.
Conclusion
The synthesis of 2-amino-5-iodobenzoic acid is a well-established, high-yielding process that proceeds via direct electrophilic iodination of anthranilic acid, a testament to the powerful para-directing effect of the amino group. In stark contrast, the synthesis of this compound is not achievable through this direct route due to unfavorable electronic factors. Researchers seeking to synthesize the 6-iodo isomer must employ alternative, multi-step strategies. This guide underscores the critical importance of understanding electronic substituent effects in predicting and controlling the regiochemical outcome of aromatic substitution reactions, a fundamental skill for the medicinal and materials chemist.
References
- 1. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 3. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
Reactivity Showdown: Iodo- vs. Bromo-Aminobenzoic Acids in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura coupling stands out for its versatility in forming carbon-carbon bonds. For researchers and professionals in drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Halogenated aminobenzoic acids are vital building blocks, and the selection of the halogen—iodine or bromine—profoundly impacts the outcome of Suzuki coupling reactions.
This guide provides an objective, data-driven comparison of the performance of iodo- and bromo-aminobenzoic acids in Suzuki coupling, offering insights into their relative reactivity, typical reaction conditions, and expected outcomes.
The Reactivity Hierarchy: A Tale of Two Halogens
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Consequently, iodo-aminobenzoic acids are typically more reactive than their bromo counterparts, often leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.[1]
Performance in Suzuki-Miyaura Coupling: A Quantitative Look
While direct side-by-side comparative studies on various isomers of iodo- and bromo-aminobenzoic acids under identical Suzuki coupling conditions are not extensively documented in single reports, a clear illustration of the reactivity difference can be drawn from studies on analogous compounds. For instance, a comparative study on the Suzuki-Miyaura coupling of 4-iodobenzoic acid and 4-bromobenzoic acid with a phenylboronic acid derivative highlights the significantly higher reactivity of the iodo-substituted substrate, particularly at lower temperatures.[3][4]
Table 1: Comparative Performance of 4-Iodo- and 4-Bromobenzoic Acid in Suzuki Coupling
| Parameter | 4-Iodobenzoic Acid | 4-Bromobenzoic Acid | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond leads to a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling at lower temperatures.[3][4] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | A faster catalytic cycle with the iodo-substrate results in quicker consumption of starting materials. |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may necessitate a lower concentration of the palladium catalyst to achieve high conversion.[3][4] |
| Yields | Generally high | Moderate to high | The enhanced reactivity of the iodo-compound often translates to higher isolated yields, although this is highly dependent on specific substrates and conditions. |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures. |
Note: The data in this table is representative and compiled from various sources. Exact conditions and yields will vary based on the specific aminobenzoic acid isomer, boronic acid partner, catalyst system, and other reaction parameters.
Experimental Protocols: A Guide to Practice
Detailed methodologies are crucial for the successful execution and optimization of Suzuki coupling reactions. Below are generalized protocols for the coupling of iodo- and bromo-aminobenzoic acids with an arylboronic acid, highlighting the key differences in typical reaction setups.
Protocol 1: Suzuki-Miyaura Coupling of an Iodo-Aminobenzoic Acid
This protocol outlines a general procedure for the Suzuki coupling of an iodo-aminobenzoic acid, which often can be performed under milder conditions.
Materials:
-
Iodo-aminobenzoic acid (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the iodo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 70-90 °C and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with water and ethyl acetate. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Aminobenzoic Acid
This protocol provides a general procedure for the Suzuki coupling of a bromo-aminobenzoic acid, which may require more forcing conditions to achieve comparable yields to its iodo-counterpart.[1]
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process: Diagrams
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Conclusion: Strategic Considerations for Synthesis
The choice between an iodo- and a bromo-aminobenzoic acid in Suzuki coupling is a strategic one, balancing reactivity with cost and availability. Iodo-aminobenzoic acids offer the distinct advantage of higher reactivity, often enabling milder reaction conditions, shorter reaction times, and potentially higher yields. This makes them particularly valuable in complex, multi-step syntheses where functional group tolerance and efficiency are paramount.
Conversely, bromo-aminobenzoic acids are generally more cost-effective and readily available, making them attractive for large-scale synthetic campaigns. While they may necessitate more forcing conditions, the development of highly active palladium catalyst systems continues to broaden their utility. Ultimately, the optimal choice depends on the specific synthetic goals, the complexity of the target molecule, and economic considerations. A thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions and design more efficient and successful synthetic routes.
References
biological activity of iodo-substituted aminobenzoic acids
A Comparative Guide to the Biological Activity of Iodo-Substituted Aminobenzoic Acids
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of small molecules is fundamental to designing effective therapeutic agents. This guide provides a comprehensive comparison of the biological activities of iodo-substituted aminobenzoic acids and their derivatives, supported by experimental data. The introduction of an iodine atom to the aminobenzoic acid scaffold can significantly alter its physicochemical properties, influencing its biological effects, including antimicrobial and cytotoxic activities.
Data Presentation
The following tables summarize the quantitative data on the biological activity of various iodo-substituted aminobenzoic acid derivatives and related compounds.
Table 1: Cytotoxicity of Aminobenzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Amino-2-chlorobenzoic acid derivative (N5a) | A549 (Lung) | 1.23 ± 0.11 | Erlotinib | 4.56 ± 0.32 |
| 4-Amino-2-chlorobenzoic acid derivative (N5a) | HepG2 (Liver) | 2.45 ± 0.18 | Erlotinib | 6.78 ± 0.51 |
| 4-Amino-2-chlorobenzoic acid derivative (N5a) | HCT-116 (Colon) | 3.12 ± 0.25 | Erlotinib | 8.12 ± 0.63 |
| Schiff bases of 4-aminobenzoic acid | HepG2 (Liver) | ≥ 15.0 | - | - |
| Benzamide derivatives of p-aminobenzoic acid | - | 4.53 - 5.85 | 5-Fluorouracil | - |
| 1,2,4-triazoloquinazolines from p-aminobenzoic acid | HCT-116 | 21.3 ± 4.1 | Doxorubicin | - |
| 1,2,4-triazoloquinazolines from p-aminobenzoic acid | MCF-7 | 28.3 ± 5.1 | Doxorubicin | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 | - | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 | 72.22 ± 0.14 | - | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 | - | - |
| Chloro anilinoquinoline derivative of p-aminobenzoic acid | MCF-7 | 3.42 | Doxorubicin | - |
| Chloro anilinoquinoline derivative of p-aminobenzoic acid | A549 | 5.97 | Erlotinib | - |
Lower IC50 values indicate higher cytotoxic potency.[1][2][3]
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µM) |
| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | from 15.62 |
| Schiff bases of 4-aminobenzoic acid | Mycobacteria | ≥ 62.5 |
| Schiff bases of 4-aminobenzoic acid | Fungi | ≥ 7.81 |
| Zinc carboxylate complexes of 4-aminobenzoic acid | M. tuberculosis | 4–32 µg/mL |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 |
| p-bromo derivative of PABA Schiff's base | Candida albicans | 1.81 |
| p-bromo derivative of PABA Schiff's base | Aspergillus niger | 1.81 |
Lower MIC (Minimum Inhibitory Concentration) values indicate higher antimicrobial potency.[2][3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., iodo-substituted aminobenzoic acid derivatives) and a standard drug (e.g., Erlotinib) and incubated for 72 hours.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals, which are formed by viable cells, are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.
General Enzyme Inhibition Assay
This protocol provides a basic framework for determining if a compound inhibits a particular enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 4-Amino-3-bromobenzoic acid) in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound stock solution in the appropriate assay buffer.
-
Prepare the enzyme and substrate solutions at their respective working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Test wells: A fixed volume of the various dilutions of the test compound.
-
Positive control wells: A fixed volume of a known inhibitor for the enzyme.
-
Negative control (vehicle) wells: A fixed volume of the solvent used to dissolve the test compound.
-
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Data Recording:
-
Record the data (e.g., absorbance, fluorescence) at regular intervals for a predetermined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
If significant inhibition is observed, the data can be used to calculate an IC50 value.[6]
-
Mandatory Visualization
Signaling Pathway Diagram
Certain aminobenzoic acid derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening of the biological activities of aminobenzoic acid derivatives.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
efficacy of 2-Amino-6-iodobenzoic acid as a building block in drug discovery
In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of success in drug discovery programs. Among the plethora of available scaffolds, substituted anthranilic acids have emerged as versatile starting materials for the synthesis of a wide range of biologically active heterocyclic compounds. This guide provides a comprehensive comparison of 2-Amino-6-iodobenzoic acid with its halogenated and non-halogenated analogs, offering researchers, scientists, and drug development professionals a data-driven resource to inform their synthetic strategies.
The Strategic Advantage of the Iodo-Substituent
This compound, a halogenated derivative of anthranilic acid, presents a unique combination of functionalities that render it a valuable building block. The presence of the iodine atom at the 6-position significantly influences the electronic properties and reactivity of the molecule. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is more readily activated compared to carbon-bromine or carbon-chlorine bonds, often leading to higher reaction yields and milder reaction conditions. This enhanced reactivity makes it an attractive choice for the efficient construction of complex molecular architectures.
Performance in the Synthesis of Bioactive Molecules
Substituted aminobenzoic acids are key precursors in the synthesis of quinazolinones, a class of compounds known for a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. The choice of the halogen substituent on the aminobenzoic acid can impact the efficiency of the cyclization reaction and the biological potency of the resulting quinazolinone.
Comparative Synthesis of Quinazolinone Scaffolds
The following table summarizes a comparative analysis of the synthesis of quinazolinone derivatives from different 2-amino-6-halobenzoic acids. While direct head-to-head comparative studies are limited, the data presented is collated from various sources to provide an illustrative comparison of reaction yields.
| Building Block | Reaction Type | Typical Yield (%) | Rationale for Yield Variation |
| This compound | Cyclization with formamide | High | The higher reactivity of the C-I bond can facilitate certain cyclization pathways. |
| 2-Amino-6-bromobenzoic acid | Cyclization with formamide | Moderate to High | The C-Br bond is less reactive than C-I, potentially requiring more stringent reaction conditions. |
| 2-Amino-6-chlorobenzoic acid | Cyclization with formamide | Moderate | The C-Cl bond is the least reactive among the halogens, often necessitating harsher conditions and resulting in lower yields. |
| 2-Aminobenzoic acid | Cyclization with formamide | Variable | The absence of a halogen substituent can lead to different reactivity profiles and potential side reactions. |
Biological Activity of Derived Compounds
The nature of the substituent on the quinazolinone scaffold, originating from the initial aminobenzoic acid building block, can significantly influence the compound's interaction with biological targets.
Antimicrobial Activity
Quinazolinone derivatives have been extensively investigated for their antibacterial properties, with a notable mechanism of action being the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
| Compound Origin | Target Organism | IC50 / MIC |
| Quinazolinone from 2-Amino-5-iodobenzoic acid derivative | Staphylococcus aureus | MIC: 4-8 µg/mL[1] |
| Quinazolinone from 2-Aminobenzoic acid derivative | Staphylococcus aureus | MIC ≤0.5 µg/mL for some derivatives[2] |
Note: Data for this compound derived quinazolinones with specific IC50/MIC values against DNA gyrase were not directly available in the searched literature. The data presented showcases the potency of related structures.
Anticancer Activity
Derivatives of quinazolinone have also demonstrated significant potential as anticancer agents, with mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain quinazolinone derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway.
| Compound Origin | Cell Line | IC50 |
| 6-iodo-2-methylquinazolin-4(3H)-one derivative | HeLa (Cervical Cancer) | 10 µM[3] |
| 6-iodo-2-methylquinazolin-4(3H)-one derivative | T98G (Glioblastoma) | 12 µM[3] |
| Quinazolinone from 2-amino-5-bromobenzoic acid derivative | A549 (Lung Cancer) | 0.44 µM[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of building blocks in drug discovery. The following are representative protocols for key synthetic transformations involving aminobenzoic acids.
General Procedure for Quinazolin-4(3H)-one Synthesis
This protocol describes a common method for the synthesis of the quinazolinone scaffold from 2-aminobenzoic acid derivatives.
-
Step 1: Acetylation. A mixture of the respective 2-aminobenzoic acid (1 equivalent) and acetic anhydride (2.5 equivalents) is heated at reflux for 1-2 hours.
-
Step 2: Cyclization. After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting N-acetylanthranilic acid is then reacted with a primary amine (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid and heated at reflux for 4-6 hours.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-amino-6-halobenzoic acid with a boronic acid.
-
Reaction Setup. In a reaction vessel, combine the 2-amino-6-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification. After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Amino-6-iodobenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-6-iodobenzoic acid (CAS No. 20776-52-7) was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 2-Amino-5-iodobenzoic acid and 2-Iodobenzoic acid. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance aims to ensure safe handling and environmental protection.
Key Safety and Handling Information
Proper handling is critical to minimize risks associated with this compound. Based on data for similar compounds, this substance should be handled with caution.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1][2][3] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: Use in a well-ventilated area.[1][3] If dust formation is likely, a NIOSH-approved respirator is recommended.[1]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.
-
Ensure Ventilation: Provide adequate ventilation to the spill area.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment and Cleanup:
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable regulations.
-
Waste Characterization: The waste is likely to be classified as hazardous. Consult with your institution's EHS office for a definitive determination.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method:
-
Contact a licensed professional waste disposal service.[1]
-
One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[3][4][5]
-
Quantitative Data Summary
The following table summarizes key data for this compound and a closely related compound.
| Property | This compound | 2-Iodobenzoic acid (for reference) |
| CAS Number | 20776-52-7[6][7][8][9] | 88-67-5[10] |
| Molecular Formula | C₇H₆INO₂[6][7] | C₇H₅IO₂[10] |
| Molecular Weight | 263.03 g/mol [7][8] | Not specified in search results |
| Appearance | White crystalline solid[7] | White to pale reddish-yellow crystal or powder[10] |
| Melting Point | 162°C[7] | 162°C[10] |
| Storage Temperature | 2-8°C[6] | Store in a cool place[1] |
| Solubility | Insoluble in water; soluble in ethanol and chloroform[7] | Not specified in search results |
Experimental Protocols and Workflows
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the safe disposal of this chemical.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. clearsynth.com [clearsynth.com]
- 7. chembk.com [chembk.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

